Triphenylolmethane triglycidyl ether
Description
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Properties
CAS No. |
43224-82-4 |
|---|---|
Molecular Formula |
C28H28O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H28O6/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27/h1-12,25-28H,13-18H2 |
InChI Key |
IGZBSJAMZHNHKE-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Other CAS No. |
66072-38-6 43224-82-4 |
Synonyms |
triphenylolmethane triglycidyl ether |
Origin of Product |
United States |
Foundational & Exploratory
"molecular structure and analysis of Triphenylolmethane triglycidyl ether"
Executive Summary
Triphenylolmethane triglycidyl ether (THPMTGE) , commercially recognized under trade names such as Tactix® 742 , represents a critical class of trifunctional epoxy resins. Unlike standard Bisphenol-A (DGEBA) diglycidyl ethers, THPMTGE possesses a rigid, three-dimensional triphenylmethane backbone. This architecture confers exceptional thermal stability (
While primarily dominant in aerospace composites and high-temperature adhesives, its role in biomedical engineering —specifically as a crosslinker in dental composites and hydrogel-based drug delivery systems—demands rigorous analytical characterization. This guide provides a self-validating framework for the structural analysis, synthesis verification, and functional quantification of THPMTGE.
Part 1: Molecular Architecture & Synthesis
Structural Identity
The molecule is defined by three glycidyl ether moieties attached to a central triphenylmethane core. This trifunctionality is the driver for its high crosslink density.[1][2]
-
IUPAC Name: 2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane[]
-
Molecular Formula:
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Visualization: Synthesis Pathway
The following diagram outlines the critical synthesis pathway from the precursor Tris(4-hydroxyphenyl)methane, highlighting the critical epoxidation step using epichlorohydrin (ECH).
Figure 1: Synthetic route for THPMTGE involving coupling and dehydrohalogenation steps.
Part 2: Physicochemical Characterization[10][11]
To ensure lot-to-lot consistency, specifically for applications in medical devices or aerospace, the following physicochemical profile must be established.
| Property | Specification Range | Criticality |
| Epoxy Equivalent Weight (EEW) | 150 – 170 g/eq | High: Determines stoichiometry with hardeners (amines/anhydrides). |
| Viscosity (at 150°C) | 10 – 20 cP | Medium: Affects processing (RTM, infusion). Solid at RT. |
| Melting Point | 48 – 50 °C | High: Purity indicator; lower MP suggests oligomer contamination. |
| Appearance | Amber to Brown Solid | Low: Visual check for oxidation. |
| Hydrolyzable Chlorine | < 500 ppm | Critical: High Cl levels degrade electrical properties and cure kinetics. |
Part 3: Analytical Methodologies (The Core)
This section details the "Self-Validating" protocols. Merely running a scan is insufficient; the data must be cross-referenced to confirm structural integrity.
Protocol A: Structural Confirmation via 1H-NMR
Objective: Confirm the ratio of aromatic protons to epoxide protons to verify trifunctionality and detect unreacted phenolic groups.
-
Solvent: DMSO-
or (DMSO is preferred for polarity). -
Internal Standard: TMS (Tetramethylsilane).[9]
Analysis Logic:
-
Aromatic Region (6.8 – 7.2 ppm): Integration should correspond to 12 protons (4 per phenyl ring).
-
Methine Bridge (5.4 ppm): The single proton (
) connecting the three rings. This is your Calibration Peak (Set Integral = 1.0). -
Epoxy Ring (2.6 – 3.4 ppm):
-
One proton (
) at ~3.3 ppm. -
Two protons (
) at ~2.7 and ~2.9 ppm. -
Validation: Total integration of the epoxy region should be approx. 9.0 (3 epoxy groups
3 protons) relative to the methine bridge (1.0).
-
Pass Criteria: If the epoxy integral is < 8.5, significant ring opening or hydrolysis has occurred.
Protocol B: Functional Quantification (EEW Titration)
Objective: Determine the precise mass of resin containing one mole of epoxy groups. This is more accurate than NMR for formulation.
Method: Perchloric Acid Titration (ASTM D1652).
-
Dissolution: Dissolve 0.4g sample in 10mL Methylene Chloride.
-
Reagent: Add 10mL Tetraethylammonium bromide (TEAB) in acetic acid.
-
Titrant: 0.1N Perchloric acid in acetic acid.
-
Endpoint: Crystal Violet indicator (Blue
Green) or Potentiometric.
Protocol C: Thermal Performance (DSC)
Objective: Assess the reactivity and
-
Instrument: Differential Scanning Calorimeter (DSC).[10]
-
Ramp: 10°C/min from 25°C to 300°C.
-
Observation: Pure THPMTGE shows a melting endotherm at ~50°C.
-
Curing Study: Mix with stoichiometric DDS (Diaminodiphenyl sulfone). The cured network should exhibit a
(inflection) > 280°C.
Visualization: Analytical Workflow
The following diagram illustrates the decision tree for accepting a batch of THPMTGE for high-value applications.
Figure 2: Analytical decision matrix for quality control of THPMTGE.
Part 4: Application Context & References[14]
Why THPMTGE?
In drug development and medical devices, standard epoxies (Bisphenol A) raise concerns regarding BPA leaching. While THPMTGE is still an aromatic ether, its high crosslinking density results in extremely low extractables once cured.
-
Dental Composites: Used to increase the modulus of methacrylate-based resins.
-
Micro-needles: High
allows for sterilization via autoclaving without deformation.
References
-
Huntsman Advanced Materials. (2022). Tactix® 742 Technical Data Sheet. Retrieved from [11]
-
Sigma-Aldrich. (n.d.). Tris(4-hydroxyphenyl)methane triglycidyl ether Product Specification. Retrieved from
-
PubChem. (2025). Compound Summary: Tris(4-hydroxyphenyl)methane triglycidyl ether (CID 3652772).[12] Retrieved from
-
Romão, B. M. V., et al. (2006). "Characterization of the curing agents used in epoxy resins with TG/FT-IR technique." Polímeros, 16(2). Retrieved from
-
Alfa Chemistry. (n.d.). This compound (CAS 66072-38-6).[2][][4][5][6][7][8] Retrieved from
Sources
- 1. Tris(4-hydroxyphenyl)methane triglycidyl ether this compound 66072-38-6 [sigmaaldrich.com]
- 2. Tris(4-hydroxyphenyl)methane triglycidyl ether | Krackeler Scientific, Inc. [krackeler.com]
- 4. 66072-38-6 | this compound | Tetrahedron [thsci.com]
- 5. 66072-38-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 66072-38-6 [chemicalbook.com]
- 7. This compound | CAS#:66072-38-6 | Chemsrc [chemsrc.com]
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- 10. rsc.org [rsc.org]
- 11. specialchem.com [specialchem.com]
- 12. Tris(4-hydroxy-phenyl)methane triglycidyl ether | C65H62N2O14 | CID 3652772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Tris(4-hydroxyphenyl)methane Triglycidyl Ether
High-Performance Trifunctional Epoxy Monomer for Advanced Material Applications[1]
Executive Summary
Tris(4-hydroxyphenyl)methane triglycidyl ether (CAS 66072-38-6) is a high-functionality epoxy monomer distinguished by its triphenylolmethane core.[1][][3][4] Unlike standard bifunctional Bisphenol A diglycidyl ether (DGEBA) resins, this compound offers three reactive epoxide groups per molecule .[1] This structural advantage facilitates the formation of ultra-high crosslink density networks upon curing, resulting in superior thermal stability, chemical resistance, and mechanical modulus.[1]
This guide details the physicochemical properties, synthesis protocols, curing mechanisms, and sourcing strategies for CAS 66072-38-6, serving as a foundational resource for its application in aerospace composites, dental materials, and microelectronic encapsulation.[1]
Chemical Identity & Structural Properties
The core architecture consists of a central methane carbon bonded to three phenyl rings, each para-substituted with a glycidyl ether moiety. This "propeller-like" steric configuration reduces packing efficiency in the uncured state (lowering viscosity relative to molecular weight) while maximizing rigidity in the cured state.[1]
| Property | Details |
| CAS Number | 66072-38-6 |
| IUPAC Name | 2,2',2''-[Methylidynetris(benzene-4,1-diyloxymethanediyl)]trisoxirane |
| Common Synonyms | Triphenylolmethane triglycidyl ether; Tris(4-hydroxyphenyl)methane triglycidyl ether; THPMTGE |
| Molecular Formula | C₂₈H₂₈O₆ |
| Molecular Weight | 460.52 g/mol |
| Epoxy Equivalent Weight (EEW) | ~153 g/eq (Theoretical) |
| Functionality | 3 (Trifunctional) |
Physicochemical Characteristics
The following data aggregates experimental values and predictive models suitable for process engineering.
| Characteristic | Value / Description | Relevance |
| Physical State | Solid / Semi-solid (at 25°C) | Requires heating for efficient mixing with hardeners.[1] |
| Melting Point | 48 – 50 °C | Low melting point allows for easy melt-blending processing.[1] |
| Boiling Point | ~632 °C (Predicted) | High thermal stability prevents volatilization during cure.[1] |
| Density | ~1.25 g/cm³ | Standard for aromatic epoxy resins. |
| Solubility | Soluble in acetone, THF, DMF, DCM.[1] Insoluble in water. | Compatible with solvent-based impregnation processes (prepregs).[1] |
Synthesis & Manufacturing Protocol
Reaction Mechanism
The synthesis involves the O-alkylation of the phenolic precursor, Tris(4-hydroxyphenyl)methane, with excess epichlorohydrin (ECH), followed by dehydrochlorination using a strong base.[1]
Experimental Protocol (Laboratory Scale)
Note: This protocol is a generalized high-yield method derived from standard phenolic glycidylation techniques.
Reagents:
-
Epichlorohydrin (Reagent & Solvent)[1]
-
Benzyltrimethylammonium chloride (Phase Transfer Catalyst)[1]
-
Sodium Hydroxide (50% aq. solution)
-
Toluene (Extraction solvent)[1]
Step-by-Step Workflow:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 0.1 mol of Tris(4-hydroxyphenyl)methane in 1.0 mol of Epichlorohydrin (10x molar excess to prevent oligomerization).
-
Catalysis: Add 1.5 mol% of Benzyltrimethylammonium chloride. Heat the mixture to 90°C and stir for 2 hours. This step forms the chlorohydrin intermediate.
-
Dehydrochlorination: Cool the mixture to 60°C. Dropwise add the NaOH solution over 1 hour while maintaining vigorous stirring. This converts the chlorohydrin to the epoxide ring.
-
Azeotropic Distillation: If possible, use a Dean-Stark trap to remove water continuously, driving the equilibrium forward.[1]
-
Purification:
-
Cool to room temperature.
-
Add toluene and water to separate phases.
-
Wash the organic layer with distilled water (3x) until neutral pH.[1]
-
Dry organic layer over anhydrous MgSO₄.
-
-
Isolation: Remove toluene and excess epichlorohydrin via rotary evaporation under reduced pressure at 80°C.
Synthesis Logic Diagram
Figure 1: Synthesis pathway transforming the phenolic precursor into the trifunctional epoxy monomer via chlorohydrin intermediate.[1][9]
Biological Activity & Industrial Applications[1][2]
Mechanism of Action: Crosslinking Dynamics
The primary value of CAS 66072-38-6 lies in its trifunctionality .[1][3] When cured with diamines or anhydrides, it forms a 3D network with a significantly higher crosslink density than bifunctional counterparts.[1]
Performance Causality:
-
High Crosslink Density
Restricted Chain Mobility High Glass Transition Temp (Tg) (>200°C).[1] -
Aromatic Backbone
Pi-Pi Stacking Thermal/Chemical Resistance .[1]
Key Application Sectors
-
Dental Composites:
-
Aerospace & Advanced Composites:
-
Role: Matrix resin for carbon fiber.
-
Benefit: Maintains mechanical integrity at elevated temperatures where standard epoxies soften.
-
-
Microelectronics:
-
Role: Encapsulant/Underfill.
-
Benefit: Low coefficient of thermal expansion (CTE) matches closer to silicon dies, preventing delamination.[1]
-
Curing Workflow Diagram
Figure 2: Curing logic demonstrating how trifunctionality translates to high-performance material properties.
Handling, Safety, & Toxicology
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Handling Protocols:
-
PPE: Nitrile gloves are mandatory. The compound is a sensitizer; avoid direct skin contact.
-
Storage: Store at 2-8°C (refrigerated) to prevent slow homopolymerization over time. Keep container tightly sealed under inert gas (Nitrogen/Argon) if possible.[1]
-
Disposal: Incineration in a chemical waste facility equipped with afterburners.
Supply Chain & Sourcing
The following suppliers are verified sources for research and industrial quantities.
| Supplier | Catalog ID | Purity Grade | Region |
| Sigma-Aldrich (Merck) | 413305 | Research Grade | Global |
| BOC Sciences | BPM-153957 | >95% | USA/Global |
| Alfa Chemistry | ACM66072386 | Industrial/Research | USA |
| Apollo Scientific | OR922854 | Research | UK/Europe |
| Krackeler Scientific | 45-413305 | Research | USA |
References
-
PubChem. Tris(4-hydroxyphenyl)methane triglycidyl ether (Compound Summary). National Library of Medicine. [Link][1]
-
Royal Society of Chemistry. Synthesis of Epoxy Vitrimers (Supporting Info). RSC Advances. [Link]
Sources
- 1. Tris(4-hydroxy-phenyl)methane triglycidyl ether | C65H62N2O14 | CID 3652772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 66072-38-6 [chemicalbook.com]
- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. US8399692B2 - Epichlorohydrin, manufacturing process and use - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. excelind.co.in [excelind.co.in]
- 9. specialchem.com [specialchem.com]
Technical Guide: Spectroscopic Profiling of Triphenylolmethane Triglycidyl Ether (TPM-TGE)
Topic: Spectroscopic Data (NMR, FTIR) of Triphenylolmethane Triglycidyl Ether Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This compound (TPM-TGE) , chemically known as Tris(4-glycidyloxyphenyl)methane, represents a class of high-functionality epoxy resins critical for advanced material scaffolds and pharmaceutical encapsulation systems. Unlike standard bisphenol-A diglycidyl ether (DGEBA), TPM-TGE possesses a trifunctional architecture centered on a methine core. This structure imparts exceptional cross-linking density, high glass transition temperatures (
This guide provides a definitive spectroscopic reference for TPM-TGE. It moves beyond simple peak listing to establish a self-validating analytical framework , enabling researchers to quantify purity, calculate Epoxy Equivalent Weight (EEW), and verify structural integrity during synthesis or formulation.
Molecular Architecture & Significance
The core utility of TPM-TGE lies in its
-
CAS Number: 66072-38-6[1][]
-
Molecular Formula:
[] -
Molecular Weight: ~460.52 g/mol []
-
Theoretical Epoxide Equivalent Weight (EEW): ~153 g/eq
Structural Logic
The molecule consists of three glycidyl ether "arms" attached to a central triphenylmethane scaffold. Spectroscopically, this creates distinct zones:
-
Aliphatic Epoxide Zone: High-field NMR signals / Ring-strain IR bands.
-
Aromatic Core: Mid-field NMR signals / Skeletal IR vibrations.
-
Methine Anchor: A unique diagnostic proton singlet essential for integration normalization.
Synthesis & Purification Workflow
To understand the spectra, one must understand the impurities.[3] The synthesis typically involves the reaction of Tris(4-hydroxyphenyl)methane with excess epichlorohydrin in the presence of a base (NaOH) and a phase transfer catalyst (e.g., TBAB).
Process Flow Diagram
The following diagram outlines the synthesis logic and critical control points (CCPs) where spectroscopy is applied.
Vibrational Spectroscopy (FTIR) Analysis[5][6][7][8][9]
Fourier Transform Infrared (FTIR) spectroscopy is the primary tool for rapid identification of the epoxide ring functionality. In TPM-TGE, the strain of the three-membered oxirane ring produces characteristic "breathing" vibrations that are absent in the hydrolyzed (diol) impurity.
Diagnostic FTIR Bands[5][8][9][10]
| Frequency ( | Vibration Mode | Structural Assignment | Diagnostic Value |
| 3050 - 3000 | Aromatic Ring | Baseline reference. | |
| 2990 - 2870 | Methylene (-CH2-) | Glycidyl backbone check. | |
| 1600, 1500 | Aromatic Skeletal | Internal Standard. Use the 1500 band to normalize peak intensities for quantitative tracking. | |
| 1245 | Aryl-Alkyl Ether | Confirms linkage of glycidyl arm to phenyl ring. | |
| 1030 | Ether Stretching | Overlaps with primary alcohol if hydrolysis occurs. | |
| 914 | Ring Breathing | Epoxide (Oxirane) | CRITICAL. Intensity correlates directly with EEW. Loss of this peak indicates curing or degradation. |
| 830 | 1,4-Disubstituted Benzene | Confirms para-substitution pattern of the phenol core. |
Protocol Note: When analyzing curing kinetics, track the decrease of the 914
Nuclear Magnetic Resonance (NMR) Profiling[6]
NMR is the gold standard for structural validation and EEW calculation. The data below assumes a solvent of
H NMR (Proton) Assignments
The spectrum is characterized by a distinct set of aromatic signals and the "glycidyl pattern"—an ABX system appearing at distinct chemical shifts.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 6.90 - 7.10 | Doublet (d) | 6H | Ar-H (meta to ether) | Aromatic ring protons. |
| 6.75 - 6.85 | Doublet (d) | 6H | Ar-H (ortho to ether) | Aromatic ring protons. |
| 5.35 - 5.45 | Singlet (s) | 1H | Ar | Methine Anchor. The most reliable peak for integration normalization (set to 1.00). |
| 4.15 - 4.25 | dd | 3H | -O-CH | Glycidyl ether methylene (one of diastereotopic pair). |
| 3.90 - 4.00 | dd | 3H | -O-CH | Glycidyl ether methylene (second of diastereotopic pair). |
| 3.30 - 3.38 | Multiplet (m) | 3H | -CH - (Epoxide) | Methine proton of the epoxide ring. |
| 2.85 - 2.92 | Triplet/dd | 3H | Epoxide -CH | Terminal epoxide methylene (trans to methine). |
| 2.70 - 2.78 | dd | 3H | Epoxide -CH | Terminal epoxide methylene (cis to methine). |
C NMR (Carbon) Assignments
-
Aromatic Region: ~156.8 (C-O), ~136.5 (C-CH), ~129.8, ~114.2 ppm.
-
Methine Core: ~55.0 ppm.
-
Glycidyl Region:
-
69.0 ppm (-O-CH2-)
-
50.2 ppm (Epoxide CH)
-
44.1 ppm (Epoxide CH2)
-
Quality Control & Self-Validation Protocol
A rigorous scientist does not assume purity; they calculate it. The following protocol allows you to determine the Epoxy Equivalent Weight (EEW) directly from the
The NMR-EEW Calculation Method
Logic: The theoretical ratio of Aromatic Protons (12H) to Epoxide Methine Protons (3H) is 4:1. Deviations from this ratio indicate oligomerization (higher EEW) or hydrolysis (loss of epoxy groups).
Step-by-Step Protocol:
-
Acquire Spectrum: Run
H NMR in with sufficient relaxation delay ( ) to ensure quantitative integration. -
Baseline Correction: Apply rigorous phase and baseline correction.
-
Integration:
-
Set the Methine Singlet (5.4 ppm) to exactly 1.00 .
-
Integrate the Epoxide CH Multiplet (3.3 ppm) . Let this area be
. -
(Ideally,
should be 3.00 for pure monomer).
-
-
Calculation:
Correction: A more robust industrial method uses the ratio of the aromatic region to the epoxy region to account for molecular weight distribution in oligomers.Simplified Validation Formula:
Validation Logic Diagram
This diagram illustrates the decision tree for accepting a batch of TPM-TGE based on spectral data.
References
-
Sigma-Aldrich. Tris(4-hydroxyphenyl)methane triglycidyl ether Product Specification & Spectra. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3652772, Tris(4-hydroxyphenyl)methane triglycidyl ether. Retrieved from .
-
Royal Society of Chemistry. Characterization of trifunctional epoxy networks. Supporting Information for RSC Advances. Retrieved from .
- Pham, H. Q., & Marks, M. J.Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for glycidyl ether spectroscopy).
Sources
Solubility Profiling and Solvent Selection for Triphenylolmethane Triglycidyl Ether (TPM-TGE)
The following is an in-depth technical guide regarding the solubility profile of Triphenylolmethane Triglycidyl Ether (TPM-TGE).
Technical Whitepaper | Version 1.0 Audience: Pharmaceutical Scientists, Polymer Chemists, and Materials Engineers.
Executive Summary
This compound (TPM-TGE), commercially known as Tactix® 742 , is a high-functionality epoxy resin characterized by a rigid triphenylmethane backbone.[1] Its trifunctional nature imparts exceptional thermal stability and high glass transition temperatures (
This guide provides a definitive solubility profile for TPM-TGE, grounded in thermodynamic principles and empirical data. It details the "Good," "Marginal," and "Poor" solvents, elucidates the mechanism of dissolution via Hansen Solubility Parameters (HSP), and provides validated protocols for establishing precise solubility limits in a research setting.
Molecular Identity & Physicochemical Characterization
Understanding the solubility requires a breakdown of the solute's molecular architecture. TPM-TGE consists of a hydrophobic, aromatic core (triphenylmethane) decorated with three polar, reactive glycidyl ether groups.
| Property | Specification |
| Chemical Name | Tris(4-hydroxyphenyl)methane triglycidyl ether |
| Common Acronym | TPM-TGE / Tactix 742 |
| CAS Number | 66072-38-6 |
| Molecular Formula | |
| Molecular Weight | ~460.52 g/mol |
| Physical State | Brown/Amber Solid (Amorphous) |
| Softening Point | 45–55 °C |
| Epoxy Equivalent Weight (EEW) | 150–170 g/eq |
Key Solvation Driver: The molecule is amphiphilic but predominantly lipophilic due to the aromatic rings. The glycidyl groups provide dipole-dipole interaction sites, making polar aprotic solvents and ketones the most thermodynamically favorable choices.
Solubility Profile
The following data categorizes solvents based on their ability to overcome the lattice energy (or cohesive energy density) of the amorphous solid TPM-TGE at 25°C.
Empirical Solubility Table
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Ketones | Acetone | High | Excellent match for dipole interactions; standard processing solvent.[1] |
| Methyl Ethyl Ketone (MEK) | High | Slightly lower evaporation rate than acetone; ideal for film casting. | |
| Ethers | Tetrahydrofuran (THF) | High | Strong solvation power; useful for GPC/SEC analysis. |
| Polar Aprotic | DMF / DMSO | High | Used for NMR and homogeneous reactions; high boiling points require vacuum removal. |
| Chlorinated | Chloroform / DCM | High | Excellent solvency; often used in analytical spectroscopy ( |
| Aromatic Hydrocarbons | Toluene | Marginal | Often requires a polar co-solvent (e.g., Acetone) to prevent phase separation at high concentrations. |
| Alcohols | Methanol / Ethanol | Low / Reactive | Poor solubility at RT. Warning: Protogenic solvents can ring-open epoxides at elevated temperatures (Solvolysis).[1] |
| Aliphatic Hydrocarbons | Hexane / Heptane | Insoluble | Non-polar nature cannot overcome the cohesive energy of the polar glycidyl groups. |
| Aqueous | Water | Insoluble | Hydrophobic backbone dominates; TPM-TGE is used to remove pollutants from water.[1] |
Hansen Solubility Parameter (HSP) Analysis
To predict compatibility with novel solvent blends, we utilize the Hansen Solubility Parameters. For TPM-TGE, the estimated parameters (based on group contribution methods) are:
-
Dispersion (
): ~19.0 (Due to aromatic rings)[1] -
Polarity (
): ~10.5 (Due to ether/epoxy dipoles)[1] -
Hydrogen Bonding (
): ~9.0 (Moderate acceptor capability)[1]
Solvation Logic Visualization: The diagram below illustrates the interaction logic. Solvents falling within the "Interaction Sphere" (Green) will dissolve TPM-TGE, while those outside (Red) will precipitate it.[1]
Figure 1: Solvation mechanism based on intermolecular forces.[1] RED = Relative Energy Difference.[1]
Experimental Protocols
For critical applications (e.g., drug delivery matrices or high-purity coatings), reliance on literature values is insufficient. The following protocols provide a self-validating system to determine exact solubility limits.
Protocol A: Gravimetric Determination of Saturation Limit (Shake-Flask Method)
Objective: Determine the maximum concentration (
-
Preparation: Weigh approximately 2.0 g of TPM-TGE solid into a 20 mL scintillation vial.
-
Solvent Addition: Add 5.0 mL of the target solvent (e.g., Acetone).
-
Equilibration:
-
Seal vial tightly with a PTFE-lined cap.[1]
-
Agitate at
for 24 hours using an orbital shaker (200 rpm). -
Check: If solid dissolves completely, add more TPM-TGE until a persistent solid phase remains.
-
-
Separation: Centrifuge the saturated suspension at 3000 rpm for 10 minutes or filter through a 0.45
PTFE syringe filter (pre-wetted). -
Quantification:
-
Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum weighing dish (
). -
Evaporate solvent in a vacuum oven at
for 4 hours. -
Weigh the dish again (
).
-
-
Calculation:
Protocol B: Solvent Quality Screening (Cloud Point Method)
Objective: Determine the "Theta conditions" or the limit of solubility in solvent blends (e.g., Acetone/Water mixtures for precipitation purification).
Figure 2: Workflow for determining the solubility boundary in binary solvent systems.
Application Context & Processing Implications
Drug Delivery & Biomedical Devices
While TPM-TGE is an industrial resin, its use in hydrogel fabrication (as a crosslinker for cyclodextrins) and dental composites requires strict control over residual solvents.
-
Purification: Because TPM-TGE is insoluble in water, unreacted monomer can be removed from aqueous hydrogel systems by washing, but organic impurities require solvent extraction (e.g., Soxhlet extraction with Ethanol/Water blends).
-
Toxicity: Epoxies are sensitizers. Solubility data is crucial for developing "Extractables and Leachables" (E&L) studies required by regulatory bodies (FDA/EMA).
Advanced Materials Processing
-
Casting: For thin films, MEK is preferred over Acetone due to its lower vapor pressure, preventing "orange peel" defects caused by rapid evaporation.
-
Prepregs: In aerospace composites, TPM-TGE is often formulated as a hot melt (solvent-free), but if tackifiers are needed, Acetone is the standard carrier solvent.
References
-
PubChem. Tris(4-hydroxyphenyl)methane triglycidyl ether (Compound Summary). National Library of Medicine. [Link][1]
-
Huntsman Advanced Materials. Tactix® 742 Technical Data Sheet.[Link] (Verified via vendor search).
-
Lin, H. Y., et al. "Role of Cyclodextrin Cross-Linker Type on Steroid Hormone Micropollutant Removal."[5] Separation and Purification Technology. (Contextual usage of TPM-TGE in water purification).
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for general epoxy solubility parameter methodology).
Sources
"mechanism of polymerization for Triphenylolmethane triglycidyl ether"
Executive Summary
Triphenylolmethane triglycidyl ether (TPM-TGE), commercially recognized as Tactix® 742 (Huntsman), represents a benchmark in high-performance thermosetting polymers. Distinguished by its trifunctional aromatic architecture, this monomer facilitates the formation of hyper-crosslinked networks exhibiting glass transition temperatures (
Chemical Architecture & Reactivity
Molecular Structure
TPM-TGE (CAS 66072-38-6) consists of a central methane carbon tethering three phenyl rings, each para-substituted with a glycidyl ether group. Unlike bifunctional Bisphenol-A diglycidyl ether (DGEBA), TPM-TGE’s trifunctionality (
Key Physicochemical Parameters:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | ~460.52 g/mol | High aromatic content drives thermal stability. |
| Epoxy Equivalent Weight (EEW) | 150–170 g/eq | Low EEW implies high concentration of reactive sites per gram. |
| Physical State | Solid (Softening Pt: 45–55°C) | Requires melt-processing; semi-solid at RT facilitates prepreg handling. |
| Functionality (
Visualization of the Monomer
The following diagram illustrates the reactive glycidyl sites radiating from the rigid triphenylmethane core.
Figure 1: Structural topology of this compound showing the three reactive epoxide sites.
Mechanism of Polymerization
The polymerization of TPM-TGE is typically anionic or nucleophilic step-growth, most commonly initiated by aromatic amines (e.g., 4,4'-Diaminodiphenyl sulfone, DDS). The mechanism proceeds through three distinct kinetic stages.
Stage I: Primary Amine Addition
The nucleophilic nitrogen of the primary amine attacks the methylene carbon of the epoxide ring (sterically favored over the methine carbon). This ring-opening reaction generates a secondary amine and a secondary hydroxyl group.
-
Reaction:
-
Kinetic Control: This step has the lowest activation energy (
kJ/mol) and dominates the early cure.
Stage II: Secondary Amine Addition
The newly formed secondary amine is still nucleophilic, though less reactive due to steric hindrance. It attacks another epoxide ring, forming a tertiary amine and a second hydroxyl group.
-
Reaction:
-
Network Formation: This step creates the branch points essential for gelation.
Stage III: Etherification (High-Temperature Cure)
At elevated temperatures (>150°C), the secondary hydroxyl groups generated in Stages I and II can react with remaining epoxide groups. This etherification is catalyzed by the tertiary amines formed in Stage II.
-
Significance: In TPM-TGE systems, this pathway is critical for achieving the ultimate
of >300°C, as it consumes residual epoxides trapped in the vitrified network.
Figure 2: Step-growth polymerization pathway from primary amine attack to etherification.
Experimental Protocol: Curing TPM-TGE
Objective: Synthesize a void-free thermoset with maximum
Stoichiometric Calculation
To ensure complete network formation, calculate the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxide Equivalent Weight (EEW) of the resin.
-
Resin (TPM-TGE): EEW
160 g/eq. -
Hardener (DDS): MW = 248.3 g/mol ; H-equivalents = 4. AHEW =
g/eq. -
Ratio: Parts by weight of hardener per 100 parts resin (phr) =
phr.
Synthesis Workflow
-
Resin Melting: Heat TPM-TGE to 100°C until fully liquid (viscosity drops to ~700 mPa·s).
-
Hardener Addition: Add stoichiometric amount of DDS (powder). Stir mechanically at 100°C until the hardener is fully dissolved. Note: The solution will turn amber.
-
Degassing: Apply vacuum (<5 mbar) at 100°C for 15 minutes to remove trapped air. Watch for "bumping" (sudden boil-up).
-
Casting: Pour into a pre-heated steel mold coated with release agent (e.g., Frekote).
-
Cure Cycle (Critical):
-
Stage 1 (Gelation): 3 hours at 177°C .
-
Stage 2 (Vitrification/Post-Cure): Ramp 2°C/min to 250°C and hold for 2 hours.
-
Cool Down: Ramp down at 2°C/min to prevent thermal shock cracking.
-
Figure 3: Validated curing protocol for high-Tg TPM-TGE systems.
Characterization & Applications
Quality Control Metrics
| Test | Parameter | Target Specification |
| DSC | Glass Transition ( | 300°C – 324°C (Dry) |
| FTIR | Epoxide Peak (915 cm⁻¹) | >98% Disappearance |
| TGA | Decomposition ( | >340°C |
| Rheology | Gel Time | ~15 min @ 177°C |
Biomedical Relevance
While TPM-TGE is an industrial standard for aerospace, its high crosslink density and chemical resistance make it valuable in specialized biomedical devices:
-
Dental Composites: Used as a crosslinker to reduce polymerization shrinkage and water sorption in methacrylate-based restoratives.
-
Microneedles: Its rigidity allows for the fabrication of high-aspect-ratio microneedles capable of penetrating the stratum corneum without fracture.
References
-
Huntsman Advanced Materials. (2012). Tactix® 742 Solid Trifunctional Epoxy Resin Technical Data Sheet. Link
-
Sigma-Aldrich. (n.d.). Tris(4-hydroxyphenyl)methane triglycidyl ether Product Sheet. Link
-
BOC Sciences. (n.d.). CAS 66072-38-6 Product Information.
-
NIST. (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound. Link
-
ResearchGate. (2025). Resveratrol Trisepoxy-Based High-Performance Resin Formulation. Link
Methodological & Application
Application Note: High-Performance Composite Fabrication using Triphenylolmethane Triglycidyl Ether (TPM-TGE)
Abstract
This guide details the formulation, processing, and characterization of advanced composites utilizing Triphenylolmethane Triglycidyl Ether (TPM-TGE) . Unlike standard Bisphenol-A (DGEBA) resins, TPM-TGE is a trifunctional epoxy monomer that creates a highly cross-linked 3D network. This architecture yields exceptional glass transition temperatures (
Chemical Architecture & Properties[1]
Molecular Mechanism
The defining feature of TPM-TGE is its trifunctionality . While standard DGEBA resins have two epoxide groups, TPM-TGE possesses three glycidyl ether groups attached to a rigid triphenylmethane backbone.
-
High Cross-link Density: Upon curing, the three reactive sites form a tight, rigid network. This restricts chain mobility, directly translating to high modulus and high
. -
Thermal Stability: The aromatic backbone provides resistance to oxidative degradation at elevated temperatures.
Comparative Properties Table
| Property | Standard DGEBA (Liquid) | TPM-TGE (Solid) | Impact on Processing |
| Functionality | 2 | 3 | Requires precise stoichiometry; higher exotherm. |
| Physical State (25°C) | Viscous Liquid (11-14 Pa·s) | Solid / Semi-solid | Must be melted for mixing; "Hot Melt" process required. |
| EEW (g/eq) | 182 - 192 | 150 - 170 | Lower EEW means more hardener required per gram. |
| Max Dry | ~150 - 170°C | 250 - 310°C | Requires high-temperature post-cure (>200°C). |
| Melt Viscosity | N/A | 25 - 60 mPa·s @ 150°C | Extremely low viscosity at melt; excellent fiber wetting. |
Formulation Strategy
Stoichiometric Calculation
Accurate stoichiometry is non-negotiable for high-performance thermosets.
-
Resin: TPM-TGE (Assume EEW = 160 g/eq)
-
Hardener: 4,4'-Diaminodiphenyl sulfone (DDS) (AHEW = 62 g/eq). DDS is preferred for high-temp applications due to its thermal stability.
Formula:
Calculation:
Toughening (Critical Step)
Pure TPM-TGE networks are brittle. For structural composites, incorporate a thermoplastic toughener such as Polyethersulfone (PES) or Polyetherimide (PEI) .
-
Loading: 10-15% by weight.
-
Method: Dissolve PES powder into the molten TPM-TGE at 130°C before adding the hardener.
Processing Protocols
Protocol A: Resin Transfer Molding (RTM) for High- Parts
Suitability: Complex geometries requiring low void content.
Equipment: Heated injection pot, vacuum pump, heated mold (steel/aluminum).
-
Resin Preparation:
-
Heat TPM-TGE to 100°C to melt.
-
Degas under vacuum (-1 bar) for 15 mins to remove trapped air.
-
Note: If using DDS, add it as a fine powder to the melt at 100°C. Stir until dissolved. Warning: Pot life at 100°C is limited (< 2 hours).
-
-
Mold Setup:
-
Apply high-temp release agent (e.g., Frekote 700-NC).
-
Load dry carbon fiber preform.
-
Preheat mold to 120°C .
-
-
Injection:
-
Inject resin at 2–5 bar pressure.
-
Maintain resin temperature at 100–110°C to ensure viscosity < 500 mPa·s.
-
-
Cure Cycle (In-Mold):
-
Ramp mold to 150°C @ 2°C/min. Hold 1 hour.
-
Ramp to 180°C @ 2°C/min. Hold 2 hours.
-
Demold after cooling to < 60°C.
-
Protocol B: Hot Melt Prepreg Manufacturing (Lab Scale)
Suitability: Unidirectional tapes or woven fabrics for layup.
-
Filming:
-
Heat TPM-TGE/DDS blend to 80°C (tacky semi-solid state).
-
Coat onto release paper using a doctor blade to create a resin film (e.g., 50 gsm).
-
-
Impregnation:
-
Sandwich carbon fiber web between two resin film layers.
-
Pass through heated rollers (Calendar) at 100°C .
-
Pressure: 3–5 bar. Speed: 1 m/min.
-
-
Storage:
-
Store prepreg at -18°C . Shelf life: ~6 months.
-
Curing & Post-Curing Logic
To achieve the maximum glass transition temperature (
The Post-Cure Rule:
Optimized Cure Schedule (Graphviz Workflow)
Figure 1: Multi-step cure cycle required to push the TPM-TGE network to full conversion without thermal shock.
Characterization & Validation
Dynamic Mechanical Analysis (DMA)
This is the gold standard for validating high-temp composites.
-
Protocol: 3-point bend or cantilever mode.
-
Ramp: 5°C/min from 30°C to 350°C.
-
Target Metric: Peak of Tan
> 260°C. -
Storage Modulus (
): Should remain flat (high retention) up to 200°C.
Thermogravimetric Analysis (TGA)
-
Protocol: Ramp 10°C/min in Nitrogen.
-
Target: 5% weight loss temperature (
) should be > 350°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Microcracking | Thermal shock or CTE mismatch. | Reduce cool-down rate to < 2°C/min. Add thermoplastic toughener.[1] |
| Voids / Porosity | Volatiles trapped or poor degassing. | Degas resin at 100°C for longer. Ensure vacuum bag integrity. |
| Low | Incomplete cure. | Verify post-cure temp. Check stoichiometry (did DDS settle out?). |
| Resin Rich/Dry Spots | Viscosity too low during cure. | Add a flow control agent (fumed silica) or advance B-stage slightly. |
References
-
Huntsman Advanced Materials. (2012). Tactix® 742 Resin Technical Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). Tris(4-hydroxyphenyl)methane triglycidyl ether Product Specification. CAS 66072-38-6.[2][3][4][5] Retrieved from
-
Nippon Kayaku. (n.d.). EPPN-500 Series High Performance Epoxy Resins. Retrieved from
-
ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from
-
ResearchGate. (2017). Study of trifunctional epoxy resins in advanced composites. Retrieved from
Sources
Application Note: Analytical Techniques for Monitoring Triphenylolmethane Triglycidyl Ether Reactions
Introduction
Triphenylolmethane triglycidyl ether (TTGE) is a trifunctional epoxy monomer renowned for its ability to form highly cross-linked, thermally stable, and chemically resistant thermosetting polymers. These properties make TTGE-based epoxy resins indispensable in a wide array of high-performance applications, including aerospace components, automotive coatings, and electronic encapsulants. The curing process, a complex series of chemical reactions, dictates the final properties of the thermoset. Therefore, meticulous monitoring and control of the reaction kinetics are paramount for ensuring optimal performance and reliability of the end-product.
This application note provides a comprehensive guide to the principal analytical techniques for monitoring the curing reactions of this compound. We will delve into the theoretical underpinnings of each method, offer detailed experimental protocols, and discuss the interpretation of the data, providing researchers, scientists, and drug development professionals with the necessary tools to characterize and optimize their TTGE-based formulations.
Chemical Structure and Reaction Pathway of TTGE
TTGE's trifunctional nature, stemming from the three glycidyl ether groups attached to a central triphenylolmethane core, allows for the formation of a dense three-dimensional network upon curing. The primary curing reaction involves the ring-opening of the epoxide groups by a curing agent, typically an amine, acid anhydride, or a catalytic curing agent.
Figure 1: General reaction scheme of TTGE with a curing agent to form a cross-linked network.
Analytical Techniques for Reaction Monitoring
The choice of analytical technique for monitoring TTGE reactions depends on the specific information required, such as the degree of cure, reaction kinetics, changes in physical state, and chemical structure evolution. The following sections detail the most pertinent methods.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[1][2] For thermosetting resins like TTGE, the curing process is an exothermic reaction, which is observed as a peak in the DSC thermogram. The total heat evolved is directly proportional to the extent of the reaction.[3][4]
Application: DSC is widely used to determine the onset and peak curing temperatures, the total heat of reaction (ΔH), and the glass transition temperature (Tg) of the cured material.[3] By conducting isothermal or dynamic DSC scans, one can derive kinetic parameters such as the activation energy (Ea) and the reaction order (n), which are crucial for modeling and predicting the curing behavior.[5][6]
Experimental Protocol: Determination of Curing Kinetics by DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured TTGE formulation (resin plus curing agent) into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Dynamic Scan: Heat the sample from ambient temperature to a temperature above the completion of the curing exotherm at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
The degree of cure (α) at any given temperature (T) can be calculated as α = ΔH_T / ΔH_total, where ΔH_T is the heat evolved up to that temperature.
-
Kinetic parameters can be determined using various models, such as the Kissinger or Ozawa-Flynn-Wall method.[5]
-
Data Presentation:
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Total Heat of Reaction (J/g) |
| 5 | T_onset_5 | T_peak_5 | ΔH_5 |
| 10 | T_onset_10 | T_peak_10 | ΔH_10 |
| 15 | T_onset_15 | T_peak_15 | ΔH_15 |
| 20 | T_onset_20 | T_peak_20 | ΔH_20 |
Table 1: Example of DSC data for TTGE curing at different heating rates.
Figure 2: Workflow for DSC analysis of TTGE curing kinetics.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a vibrational spectroscopy technique that identifies chemical functional groups by their characteristic absorption of infrared radiation.[7][8] During the curing of TTGE, the concentration of the epoxide groups decreases while new functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups, are formed.[9][10][11]
Application: FTIR is an excellent tool for real-time, in-situ monitoring of the chemical changes occurring during the curing process.[9][10][11] By tracking the disappearance of the epoxide peak (typically around 915 cm⁻¹) and the appearance of the hydroxyl peak (around 3400 cm⁻¹), the degree of conversion can be determined.[12] This technique provides direct chemical information and is complementary to the thermal data obtained from DSC.[13]
Experimental Protocol: In-situ FTIR Monitoring of TTGE Curing
-
Sample Preparation: Place a small amount of the uncured TTGE formulation between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Place the sample holder into the FTIR spectrometer equipped with a heating stage.
-
Data Acquisition: Record FTIR spectra at regular time intervals while the sample is cured at a specific isothermal temperature.
-
Data Analysis:
-
Identify the characteristic absorption band of the epoxide group (e.g., 915 cm⁻¹).
-
Select an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings).
-
The degree of epoxide conversion (α) at time (t) can be calculated using the following equation: α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))], where A is the absorbance of the respective peaks.
-
Data Presentation:
| Time (min) | Epoxide Peak Area (a.u.) | Reference Peak Area (a.u.) | Degree of Conversion (%) |
| 0 | A_epoxy(0) | A_ref(0) | 0 |
| 10 | A_epoxy(10) | A_ref(10) | α(10) |
| 30 | A_epoxy(30) | A_ref(30) | α(30) |
| 60 | A_epoxy(60) | A_ref(60) | α(60) |
Table 2: Example of FTIR data for isothermal curing of TTGE.
Rheology
Principle: Rheology is the study of the flow and deformation of matter.[14] During the curing process, the TTGE formulation transitions from a viscous liquid to a rubbery gel and finally to a rigid solid. A rheometer measures the viscoelastic properties of the material, such as the storage modulus (G'), loss modulus (G''), and complex viscosity (η*), as a function of time, temperature, and frequency.[15][16]
Application: Rheological measurements are crucial for determining key processing parameters such as the pot life (working time), gel time, and the development of the network structure.[17] The gel point, where the material transitions from a liquid to a solid, is often identified by the crossover of the storage modulus (G') and the loss modulus (G'').[14]
Experimental Protocol: Rheological Monitoring of TTGE Curing
-
Sample Preparation: Place the uncured TTGE formulation onto the lower plate of the rheometer.
-
Instrument Setup: Lower the upper plate to the desired gap and trim any excess sample. Use a parallel plate or cone-and-plate geometry.
-
Time Sweep: Perform an isothermal time sweep at the desired curing temperature, applying a small oscillatory strain at a constant frequency.
-
Data Analysis:
-
Plot the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel time is the point where G' and G'' intersect.
-
The pot life can be defined as the time to reach a certain viscosity value.
-
Figure 3: Workflow for rheological analysis of TTGE curing.
Dielectric Analysis (DEA)
Principle: Dielectric analysis (DEA) measures the dielectric properties of a material, specifically its permittivity and resistivity, as a function of temperature, time, and frequency.[18][19][20] As the TTGE resin cures, the mobility of ions and dipoles within the material changes, leading to a change in the dielectric properties. The ion viscosity, which is the reciprocal of conductivity, is particularly sensitive to the curing process.[18][19]
Application: DEA is a powerful technique for in-situ and real-time monitoring of the entire curing process, from the initial liquid state to the final cross-linked solid.[21][22] It can be used in both laboratory and manufacturing settings to monitor the viscosity minimum, gelation, and the end of cure.[18][20]
Experimental Protocol: DEA Monitoring of TTGE Curing
-
Sensor Placement: Place a disposable dielectric sensor in the mold or on the substrate where the TTGE formulation will be cured.
-
Sample Application: Apply the uncured TTGE formulation over the sensor.
-
Data Acquisition: Connect the sensor to the DEA instrument and apply an AC voltage at one or more frequencies. Record the ion viscosity as a function of time throughout the curing cycle.
-
Data Analysis:
-
The ion viscosity will initially decrease with increasing temperature and then increase as the curing reaction progresses.
-
The minimum ion viscosity corresponds to the point of minimum mechanical viscosity.
-
The slope of the ion viscosity curve provides information about the reaction rate. The cure is complete when the ion viscosity reaches a plateau.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that can be used to separate and quantify the components of a mixture.[23][24] For monitoring TTGE reactions, HPLC can be used to measure the concentration of the unreacted TTGE monomer and the curing agent over time.
Application: HPLC is particularly useful for studying the early stages of the reaction and for quantifying the consumption of reactants.[25][26] It can also be used to identify and quantify any side products or impurities.[27] A reversed-phase HPLC method with UV detection is commonly employed for this purpose.[25]
Experimental Protocol: HPLC Analysis of TTGE Reaction
-
Reaction Sampling: At various time points during the curing reaction, take a small aliquot of the reaction mixture and quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Filter the diluted sample to remove any solid particles.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Data Analysis:
-
Develop a calibration curve for TTGE and the curing agent.
-
Quantify the concentration of the reactants in each sample based on their peak areas.
-
Plot the concentration of the reactants as a function of time to determine the reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and dynamics of molecules.[28][29] For monitoring TTGE reactions, both liquid-state and solid-state NMR can be employed. ¹H and ¹³C NMR can be used to track the disappearance of the epoxide ring protons and carbons and the appearance of new signals corresponding to the formed hydroxyl and ether linkages.[30][31]
Application: NMR spectroscopy allows for in-situ monitoring of the reaction and can provide quantitative information about the degree of conversion.[29][32] It is a non-destructive technique that can provide detailed mechanistic insights into the curing process.[13][28] Time-domain NMR can be used to probe changes in molecular mobility during the curing process.[31]
Experimental Protocol: In-situ ¹H NMR Monitoring of TTGE Curing
-
Sample Preparation: Prepare a solution of the TTGE formulation in a suitable deuterated solvent in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and acquire an initial spectrum.
-
Reaction Initiation: Initiate the reaction (e.g., by heating the sample within the NMR probe).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to the epoxide protons and a suitable internal standard.
-
Calculate the degree of conversion based on the change in the integral of the epoxide proton signals over time.
-
Conclusion
The selection of an appropriate analytical technique for monitoring this compound reactions is critical for understanding and controlling the curing process. Each of the techniques discussed in this application note offers unique advantages and provides complementary information. A multi-analytical approach, combining techniques such as DSC for thermal properties, FTIR for chemical changes, and rheology for physical state transitions, will provide the most comprehensive understanding of the TTGE curing process. This knowledge is essential for the development of high-performance materials with tailored properties for a wide range of advanced applications.
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-
Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics - CORE. Available from: [Link]
-
What is dielectric cure monitoring (DEA) - Lambient Technologies. Available from: [Link]
-
Kinetic Parameters for Dilute Epoxy Resins Measured by Nuclear Magnetic Resonance Spectroscopy | SPE International Conference on Oilfield Chemistry | OnePetro. Available from: [Link]
-
Inline cure monitoring of epoxy resin by dielectric analysis - IEEE Xplore. Available from: [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. Available from: [Link]
-
Dielectric Cure Monitoring - LabWrench. Available from: [Link]
-
Dielectric Analysis (DEA) for Cure Analysis - YouTube. Available from: [Link]
-
Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA | Request PDF - ResearchGate. Available from: [Link]
-
Dielectric Analyzer (DEA) - NETZSCH Analyzing & Testing. Available from: [Link]
-
High performance liquid chromatography. A reliable technique for epoxy resin prepreg analysis | Industrial & Engineering Chemistry Product Research and Development - ACS Publications. Available from: [Link]
-
Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures. Available from: [Link]
-
Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC. Available from: [Link]
-
Thermal scanning rheometer analysis of curing kinetic of an epoxy resin: 2. An amine as curing agent. Available from: [Link]
-
Modeling of Cure Kinetics and Rheological Behavior of an Epoxy Resin Using DSC and Rheometry - MDPI. Available from: [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]
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Optimal Analysis of Epoxy Resins by GPC with ELSD - Ingenieria Analitica Sl. Available from: [Link]
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Pulsed NMR Study of the Curing Process of Epoxy Resin - ResearchGate. Available from: [Link]
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Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
-
Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. Available from: [Link]
-
Evaluating Epoxy Cure through Single-Sided NMR Measurements of Molecular Mobility - SAMPE Digital Library. Available from: [Link]
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(a) High‐performance liquid chromatography (HPLC) spectrum of product... - ResearchGate. Available from: [Link]
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Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface - MDPI. Available from: [Link]
-
Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface - ResearchGate. Available from: [Link]
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Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface - PubMed. Available from: [Link]
-
Simultaneous differential scanning calorimetry and near-infra-red analysis of the curing of tetraglycidyldiaminodiphenylmethane. Available from: [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available from: [Link]
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Journal of Pharmaceutical Analysis - Research and Reviews. Available from: [Link]
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Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available from: [Link]
-
Differential Scanning Calorimetry (DSC) | PPTX - Slideshare. Available from: [Link]
-
Figure 4. Rheological curves of coating composition curing processes... - ResearchGate. Available from: [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Available from: [Link]
-
Chemical structure of the reagents: TRI, tris(4‐hydroxyphenyl)methane triglycidyl ether - ResearchGate. Available from: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available from: [Link]
-
Viscosimetric and rheological studies of a new trifunctional epoxy pre-polymer with noyan ethylene:Triglycidyl Ether of Ethylene - Journal of Materials and Environmental Science. Available from: [Link]
-
A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin - Journal of Chemical Technology and Metallurgy. Available from: [Link]
-
Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. Available from: [Link]
-
Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC. Available from: [Link]
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- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. researchgate.net [researchgate.net]
- 18. Lambient Technologies [lambient.com]
- 19. photos.labwrench.com [photos.labwrench.com]
- 20. youtube.com [youtube.com]
- 21. Inline cure monitoring of epoxy resin by dielectric analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ingenieria-analitica.com [ingenieria-analitica.com]
- 25. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 29. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 30. onepetro.org [onepetro.org]
- 31. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
"blending Triphenylolmethane triglycidyl ether with other epoxy resins"
Application Note: High-Performance Formulation Strategies for Triphenylolmethane Triglycidyl Ether (TPM-TGE)
Executive Summary
This compound (TPM-TGE), commercially recognized under trade names such as Tactix® 742 (Huntsman), represents the upper echelon of thermal stability in thermoset networks. With a trifunctional aromatic backbone, this resin yields networks with glass transition temperatures (
However, its high crosslink density results in inherent brittleness and high melt viscosity, posing significant processing challenges. This guide details the protocols for blending TPM-TGE with standard Bisphenol-A (DGEBA) epoxies and toughening agents to balance processability, toughness, and thermal performance .
Material Science & Chemistry
TPM-TGE differs from standard DGEBA resins by its functionality (
Comparative Properties Table
| Property | TPM-TGE (e.g., Tactix 742) | Standard DGEBA (e.g., Epon 828) | Implication for Blending |
| Functionality | 3 (Trifunctional) | 2 (Difunctional) | TPM-TGE increases crosslink density. |
| Physical State | Semi-solid / Solid | Viscous Liquid | Blending requires heating or solvents. |
| EEW (g/eq) | 150 – 170 | 185 – 192 | Requires precise stoichiometric recalculation. |
| Viscosity | ~800 cPs @ 100°C | ~12,000 cPs @ 25°C | TPM-TGE must be processed hot (>80°C). |
| Max | > 260°C | ~160°C | Blends allow tunable |
Formulation Logic & Stoichiometry
Successful blending requires accurate stoichiometric calculations. Unlike 1:1 mix-ratio consumer epoxies, high-performance formulations depend on the Epoxy Equivalent Weight (EEW) and Amine Hydrogen Equivalent Weight (AHEW) .
Protocol A: The Stoichiometry Calculation
Objective: Determine the exact mass of hardener (e.g., DDS, DICY) required for a hybrid resin blend.
Step 1: Calculate Blend EEW
When mixing two resins, the effective EEW of the blend (
- : Mass of TPM-TGE
- : Mass of DGEBA
Step 2: Calculate Hardener Demand
Application Note: For high-temperature applications using Diaminodiphenyl sulfone (DDS) (AHEW ≈ 62 g/eq), it is common to formulate at 85–95% stoichiometry . This slight epoxy excess prevents unreacted amine groups, which can oxidize and degrade at high service temperatures (
).
Visualization: Formulation Workflow
The following diagram illustrates the critical path for processing solid TPM-TGE resins into a void-free cured network.
Figure 1: Critical processing workflow for solid multifunctional epoxy resins. Note the cooling step before hardener addition to prevent premature gelation.
Experimental Protocols
Protocol B: Melt Blending (Solvent-Free)
Best for: Structural composites and high-purity encapsulation where solvent voids are unacceptable.
Reagents:
-
TPM-TGE (Tactix 742 or equivalent)
-
Liquid DGEBA (Epon 828 or equivalent)
-
Hardener: 4,4'-DDS (powder)
Procedure:
-
Resin Liquefaction: Place the solid TPM-TGE in a beaker and heat to 110–120°C in an oil bath or heating mantle. Monitor temperature with a thermocouple; do not exceed 150°C to avoid homopolymerization.
-
Blending: Once the TPM-TGE is clear and fluid, add the liquid DGEBA.
-
Ratio Guidance: A 50:50 blend offers a good balance of processing viscosity and high
. -
Stir mechanically for 10–15 minutes until optically clear.
-
-
Hardener Incorporation:
-
Cool the blend to 80–90°C. This is critical. DDS melts around 175°C but will dissolve in the hot epoxy at ~80°C. Adding it at 120°C may trigger a runaway exotherm.
-
Add the calculated mass of DDS powder slowly while stirring. Continue stirring at 80°C until the powder is fully dissolved (mixture becomes clear/amber).
-
-
Degassing: Transfer to a vacuum chamber. Degas at 80°C under full vacuum (<5 mbar) for 20 minutes. Watch for "bumping" (foam rise).
-
Casting/Curing: Pour into pre-heated molds (
).
Protocol C: Cure Cycle Optimization
Objective: Maximize
TPM-TGE networks are brittle; rapid cooling or heating will cause micro-cracking.
-
Gel Stage: 2 hours @ 150°C.
-
Crosslinking: 2 hours @ 180°C.
-
Post-Cure (Critical): 2 hours @ 220°C.
-
Note: The post-cure temperature must exceed the ultimate
target to achieve full conversion.
-
-
Ramp Rates: strictly controlled at 1–2°C/min during heating and cooling phases to minimize residual stress.
Toughening Strategies
Pure TPM-TGE is extremely brittle (
-
Thermoplastics (PES/PEI): Dissolve Polyethersulfone (PES) into the resin blend at 10–15 wt%. This creates a multiphase morphology (nodular or co-continuous) that arrests crack propagation.
-
Core-Shell Rubber (CSR): Pre-dispersed CSR particles (e.g., Kane Ace MX series) are easier to handle than liquid rubbers (CTBN) and do not significantly depress
.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Opaque/Cloudy Cured Part | Undissolved hardener or phase separation. | Ensure DDS is fully dissolved at 80°C before curing. Check compatibility of tougheners. |
| Low | Incomplete cure or wrong stoichiometry. | Verify EEW calculations. Increase post-cure temperature to 230°C. |
| Voids/Bubbles | Insufficient degassing or moisture. | Degas hot (80°C). Ensure DDS powder is dry (hygroscopic). |
| Micro-cracking | Thermal shock. | Reduce ramp rates to <1°C/min. Cool slowly in the oven. |
References
-
Huntsman Advanced Materials. (2022). Tactix® 742 Resin Technical Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). Tris(4-hydroxyphenyl)methane triglycidyl ether Product Analysis. Retrieved from
- Pearson, R. A., & Yee, A. F. (1989). Toughening mechanisms in elastomer-modified epoxies.
-
ChemicalBook. (2025). This compound Properties and CAS 66072-38-6. Retrieved from
-
SpecialChem. (2025). Glass Transition Temperature of Coatings: Essential Concepts. Retrieved from
Application Notes and Protocols: A Step-by-Step Guide to Triphenylolmethane Triglycidyl Ether Polymerization
Abstract
Triphenylolmethane triglycidyl ether (TPMTE) is a trifunctional epoxy monomer that, upon polymerization, forms highly cross-linked thermosetting polymers.[1][2] Its unique molecular architecture, featuring a central triphenylmethane core, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the cured resins.[1][3] These properties make TPMTE-based polymers highly desirable for advanced applications in aerospace, automotive, electronics, and biomedical fields, including dental composites and restorative materials.[1][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the polymerization of TPMTE via thermal curing with aromatic amines and anhydrides, as well as through cationic and anionic ring-opening mechanisms.
Introduction to this compound (TPMTE)
TPMTE is a solid epoxy resin with a melting point of approximately 48-50 °C.[4] Its trifunctional nature, with three reactive glycidyl ether groups per molecule, allows for the formation of a dense, three-dimensional polymer network upon curing.[1][3] This high cross-link density is a key contributor to the excellent performance characteristics of the resulting thermosets.[1][3]
Key Properties of TPMTE:
-
High Functionality: Three epoxy groups per molecule enable extensive cross-linking.
-
Aromatic Backbone: The triphenylmethane core provides rigidity and thermal stability.
-
Versatility: Can be polymerized using a variety of curing agents and mechanisms to tailor final properties.
Polymerization Mechanisms: A Theoretical Overview
The polymerization of TPMTE, like other epoxy resins, proceeds via the ring-opening of the epoxide group. This can be initiated by a variety of reagents and conditions, leading to different network structures and material properties.
Thermal Curing with Aromatic Amines
Thermal curing with aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), is a widely used method for producing high-performance epoxy thermosets. The reaction mechanism involves the nucleophilic attack of the amine's primary and secondary hydrogens on the carbon atom of the epoxy ring.[5]
The primary amine first reacts with an epoxy group to form a secondary amine and a hydroxyl group. This secondary amine can then react with another epoxy group, creating a branch point in the polymer network. The hydroxyl groups formed during the reaction can also catalyze further epoxy-amine reactions, leading to an autocatalytic effect.[3]
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization of TPMTE is typically initiated by strong protic acids or Lewis acids, which generate a cationic species that attacks the oxygen atom of the epoxy ring. [6]This creates a highly reactive oxonium ion, which is then attacked by another monomer molecule, propagating the polymer chain.
This method can lead to very rapid polymerization, even at low temperatures, and is often used in applications requiring fast curing times, such as in UV-curable coatings and adhesives. [7]
Experimental Protocols
The following protocols are provided as a starting point for the polymerization of TPMTE. Researchers should optimize these procedures based on their specific equipment and desired material properties.
Protocol for Thermal Curing with 4,4'-Diaminodiphenyl Sulfone (DDS)
This protocol is adapted from procedures for similar multifunctional epoxy resins.
[3]Materials:
-
This compound (TPMTE)
-
4,4'-diaminodiphenyl sulfone (DDS)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer with heating mantle
Procedure:
-
Preparation of the Resin-Hardener Mixture:
-
Calculate the required amounts of TPMTE and DDS for a stoichiometric ratio of epoxy groups to amine hydrogens. The amine hydrogen equivalent weight (AHEW) of DDS is 62.1 g/eq.
-
Preheat the TPMTE to 120-130°C in a beaker on a hot plate with stirring until it is completely melted and has a low viscosity.
-
Slowly add the pre-weighed DDS powder to the molten TPMTE while stirring continuously until the DDS is fully dissolved and the mixture is homogeneous and clear. [3] * Degas the mixture in a vacuum oven at 120°C for 10-15 minutes to remove any entrapped air bubbles.
-
-
Curing:
-
Preheat the silicone mold in an oven to the initial curing temperature.
-
Pour the degassed mixture into the preheated mold.
-
Cure the resin in a programmable oven using a multi-stage curing schedule. A typical schedule is 2 hours at 150°C followed by 2 hours at 200°C.
-
After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature to minimize internal stresses.
-
-
Post-Curing (Optional):
-
For applications requiring maximum thermal and mechanical properties, a post-curing step at a temperature above the glass transition temperature (Tg) can be performed (e.g., 2 hours at 220°C).
-
Protocol for Curing with Methylhexahydrophthalic Anhydride (MHHPA)
This protocol is based on general procedures for anhydride curing of epoxy resins.
-
This compound (TPMTE)
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer with heating mantle
Procedure:
-
Preparation of the Resin-Hardener Mixture:
-
Calculate the amounts of TPMTE and MHHPA. A common starting point is a stoichiometric ratio of 0.85-0.95 anhydride groups to 1 epoxy group. [9] * Melt the TPMTE at 80-90°C.
-
Add the MHHPA and the accelerator (typically 0.5-2.0 parts per hundred parts of resin, phr) to the molten TPMTE and stir until a clear, homogeneous mixture is obtained.
-
Degas the mixture under vacuum at 80°C for 15-20 minutes.
-
-
Curing:
-
Pour the mixture into a preheated mold.
-
A typical curing schedule for anhydride systems is 2 hours at 120°C followed by 2-4 hours at 150°C. [9] * Allow the cured polymer to cool slowly to room temperature.
-
Characterization of Cured TPMTE Polymers
The properties of the polymerized TPMTE can be evaluated using various analytical techniques to ensure the desired performance characteristics have been achieved.
Common Characterization Techniques:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and the extent of cure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including storage modulus, loss modulus, and tan delta, as well as a more precise measurement of Tg.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups, confirming the polymerization reaction.
-
Mechanical Testing: Tensile, compressive, and flexural tests can be performed to determine properties such as Young's modulus, tensile strength, and elongation at break.
[2]### 5. Quantitative Data and Performance
The properties of cured TPMTE resins are highly dependent on the curing agent and the curing cycle. The following table summarizes typical properties reported for TPMTE-based thermosets.
| Curing Agent/System | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
| Not Specified | 1.3 - 1.4 | 55 - 69 | 3 - 8 | Not Reported |
| Anhydride (MHHPA) | Not Reported | Not Reported | Not Reported | ~146 (for a similar system) |
| Aromatic Amine (DDS) | Not Reported | Not Reported | Not Reported | >200 (expected for similar systems) |
Data for "Not Specified" is from a general product description for TPMTE-based thermosets. D[2]ata for anhydride and aromatic amine systems are typical values for high-performance epoxy resins and should be confirmed experimentally for TPMTE.
Conclusion
This compound is a versatile, high-performance epoxy monomer capable of forming robust thermoset polymers with exceptional properties. By carefully selecting the polymerization mechanism and curing conditions, researchers can tailor the final material characteristics to meet the demands of a wide range of advanced applications. The protocols and information provided in this guide serve as a foundational resource for the successful polymerization and characterization of TPMTE-based materials.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Cure kinetics and mechanisms of a tetraglycidyl-4,4'-diaminodiphenylmethane/ diaminodiphenylsulphone epoxy resin using near i.r. spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2022). ACS Publications. Retrieved from [Link]
-
Step-by-Step Guide to Custom Polymer Synthesis Process. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Polymerization of diglycidyl ether of bisphenol A/diaminodiphenyl sulfone epoxy resins using radio frequency fields. (1999). UQ eSpace. Retrieved from [Link]
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023). Nature. Retrieved from [Link]
-
Ring-Opening Polymerization—An Introductory Review. (2012). MDPI. Retrieved from [Link]
-
Cyclic Ether Triggers for Polymeric Frustrated Lewis Pair Gels. (2011). PMC. Retrieved from [Link]
-
Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. (2018). MDPI. Retrieved from [Link]
-
AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polymers. (2023). ResearchGate. Retrieved from [Link]
-
Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2022). MDPI. Retrieved from [Link]
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023). Nature Communications. Retrieved from [Link]
-
Formulation Guide - Anhydride Curatives for Epoxy Systems. (n.d.). Tri-iso. Retrieved from [Link]
-
Assessment of non-toxicological data. (n.d.). Food Standards Agency. Retrieved from [Link]
-
Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. (2018). MDPI. Retrieved from [Link]
-
Anhydrides Curing Agents - Session 28. (2024). YouTube. Retrieved from [Link]
-
Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin: Molecular Dynamics Simulation Approach. (2024). MDPI. Retrieved from [Link]
-
Design and preparation of triphenylamine-based polymeric materials towards emergent optoelectronic applications. (2018). ScienceDirect. Retrieved from [Link]
-
Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. (2022). Prospector. Retrieved from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Retrieved from [Link]
-
Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials. (2022). MDPI. Retrieved from [Link]
-
Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. (2024). STAR Protocols. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oipub.com [oipub.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
Troubleshooting & Optimization
"troubleshooting incomplete curing of Triphenylolmethane triglycidyl ether resins"
Topic: Troubleshooting Incomplete Curing of Triphenylolmethane Triglycidyl Ether (TTE) Resins
Executive Summary
This compound (TTE) is a trifunctional epoxy monomer renowned for its exceptional thermal stability and high glass transition temperature (
The Core Problem: Unlike standard bisphenol-A epoxies, TTE resins are highly susceptible to early vitrification . The network density increases so rapidly that the molecular mobility arrests before chemical conversion is complete. If your resin is brittle, has a low
This guide provides the protocols to diagnose and resolve these specific failure modes.
Part 1: The Diagnostic Matrix
Use this decision matrix to identify the root cause of your failure immediately.
| Symptom | Tactile State | Probable Cause | Immediate Action |
| Gooey / Liquid | Sticky, transfers to glove | Stoichiometry Error | Re-calculate EEW/AHEW. Check weighing accuracy. |
| Cheesy / Frangible | Crumbles under pressure | Severe Moisture Contamination | Check storage (TTE is hygroscopic). Check pot life. |
| Hard but Low | Solid, but softens <200°C | Vitrification (Incomplete Conversion) | Increase Post-Cure Temp ( |
| Micro-voids | Solid with white specs | Trapped Volatiles / Mixing Air | Degas at 80°C. Check solvent removal if solution processing. |
Part 2: Troubleshooting Workflows
Module A: The Stoichiometry Trap (Chemistry)
The Issue: TTE is trifunctional. If you calculate based on a standard difunctional assumption (like Epon 828), you will have a massive excess of hardener, leading to a plasticized, gummy network.
The Fix:
-
Verify EEW: The theoretical Epoxy Equivalent Weight (EEW) of TTE is
g/eq. However, commercial grades (e.g., Tactix 742) often range from 155–165 g/eq due to oligomerization. Always check the specific CoA (Certificate of Analysis) for your batch. -
Calculate Phr (Parts per hundred resin):
Where AHEW is the Amine Hydrogen Equivalent Weight of your hardener.
Interactive Check:
Q: I am using DDS (Diaminodiphenyl sulfone) with TTE. My ratio is 35 phr. Is this correct?
A: Let's validate.
TTE EEW: ~160 g/eq.
DDS AHEW: ~62 g/eq.
Calculation:
phr.Verdict: At 35 phr, you are running stoichiometrically lean . This leaves unreacted epoxide groups, reducing solvent resistance and
. Adjust to 38-39 phr.
Module B: The Vitrification Wall (Physics)
The Issue: This is the most common failure mode for TTE.
As the reaction proceeds, the
-
Gelation: The material turns from liquid to rubber.[1]
-
Vitrification: The material turns from rubber to glass.[2][3]
Crucial Insight: If the
The Protocol:
To achieve full conversion (
Visualization of the Failure Mode:
Figure 1: The Vitrification Trap. If the cure temperature is lower than the rising
Part 3: Validated Curing Protocols
Do not rely on "standard" epoxy cycles (e.g., 120°C for 2 hours). TTE requires a stepped ramp to manage exotherm and ensure mobility.
Recommended Cure Cycle (TTE + DDS System)
| Step | Temp (°C) | Duration | Purpose |
| 1. Mix | 100°C | 15 mins | Melt TTE (mp ~50°C) and dissolve DDS. Degas here. |
| 2. Ramp | 2°C/min | - | Slow ramp prevents thermal shock and voiding. |
| 3. Dwell 1 | 150°C | 2 Hours | Gelation Phase. Builds green strength without runaway exotherm. |
| 4. Ramp | 2°C/min | - | - |
| 5. Dwell 2 | 200°C | 2 Hours | Intermediate Cure. Pushes |
| 6. Post-Cure | 240°C | 4 Hours | Ultimate Conversion. Essential for TTE to reach full properties. |
| 7. Cool | 2°C/min | - | Controlled cooling to prevent internal stress cracking. |
Warning: If you skip Step 6 (Post-Cure), your material will likely have a
Part 4: Validation (How to Prove It)
You cannot determine the degree of cure by touch. You must use Differential Scanning Calorimetry (DSC) .[4]
The Residual Exotherm Test:
-
Take a small sample (5–10 mg) of your "cured" resin.
-
Run a DSC ramp from 50°C to 300°C at 10°C/min.
-
Analyze: Look for an exothermic peak (heat release) above your previous cure temperature.
Interpretation:
-
Flat Line: Fully cured.[3]
-
Small Bump (<10 J/g): Acceptable (>95% cure).
-
Large Peak (>50 J/g): Incomplete cure. The material vitrified.[2][1][3][5][6] You need a higher temperature post-cure.[7]
Part 5: Frequently Asked Questions (FAQ)
Q: My resin is solid at room temperature before I even mix it. Is it spoiled?
A: No. TTE is a solid or semi-solid at room temperature (Melting point
Q: Can I use a standard aliphatic amine (like TETA) to cure TTE? A: It is not recommended for high-performance applications. TTE is bulky (steric hindrance). Aliphatic amines react too fast at low temps, locking the network in a vitrified state with low conversion. Aromatic amines (DDS) or Anhydrides (MNA/NMA) are preferred because they require heat to react, allowing better flow and network organization before gelation [2].
Q: The resin looks cloudy after curing. A: This suggests phase separation. TTE is highly polar. If you used a toughening agent (like CTBN rubber) or a non-compatible hardener, it may have precipitated out during the cure. Ensure your components are miscible at the mixing temperature.
References
-
Bilyeu, B., Brostow, W., & Menard, K. P. (2002). Separation of Gelation from Vitrification in Curing of a Fiber-Reinforced Epoxy Composite. University of North Texas / LAPOM.[6] Retrieved October 26, 2023, from [Link]
-
Mettler Toledo. (n.d.). Vitrification and Devitrification During the Non-Isothermal Cure of a Thermoset. AZoM. Retrieved October 26, 2023, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. engineering.unt.edu [engineering.unt.edu]
- 4. Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin | MDPI [mdpi.com]
- 5. azom.com [azom.com]
- 6. Separation of Gelation from Vitrification in Curing of a Fiber-Reinforced Epoxy Composite | University of North Texas [engineering.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tris(4-hydroxyphenyl)methane triglycidyl ether this compound 66072-38-6 [sigmaaldrich.com]
Technical Support Center: Preventing Bubble Formation in Triphenylolmethane Triglycidyl Ether (TTTGE) Curing
Welcome to the technical support center for Triphenylolmethane triglycidyl ether (TTTGE) applications. This guide is designed for researchers, scientists, and professionals in drug development and advanced materials. Here, we address one of the most common challenges encountered during the curing of this high-performance epoxy resin: the formation of bubbles and voids. Our goal is to provide you with a deep understanding of the underlying causes and equip you with robust, field-proven protocols to achieve clear, void-free results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of bubble formation when curing TTTGE?
Bubble formation, which leads to voids in the final cured product, is a multifaceted problem stemming from several sources. Understanding these root causes is the first step toward prevention.
-
Entrapped Air During Mixing: The high initial viscosity of TTTGE, especially when mixed with curing agents, makes it prone to trapping air.[1][2] Aggressive or rapid mixing techniques will introduce a significant amount of microscopic air bubbles that may not be immediately visible.[3]
-
Moisture Contamination: Epoxy resins and their curing agents can be hygroscopic. Absorbed moisture can vaporize during the exothermic curing reaction, creating water vapor bubbles.[2][4] This is particularly problematic on humid days or when using improperly stored reagents.[3]
-
Outgassing from Substrates or Embedded Objects: Porous materials, such as certain ceramics, 3D-printed scaffolds, or improperly dried biological samples, can release trapped air or volatiles as the resin heats up during curing.[1][4]
-
Volatiles in the Formulation: Solvents or low molecular weight species within the resin or hardener can turn into gas during the curing cycle, leading to bubble formation.[5]
-
Curing Exotherm: A rapid, uncontrolled curing process generates significant heat (exotherm). This heat reduces the resin's viscosity, allowing small bubbles to coalesce, but it can also accelerate the cure to a point where bubbles are "locked in" before they can escape.[1][3]
Q2: My TTTGE mixture is extremely viscous. How does this affect bubble removal?
Viscosity is a critical parameter in bubble removal. According to Stokes' Law, the terminal velocity of a bubble rising through a liquid is inversely proportional to the liquid's viscosity. In simpler terms, a higher viscosity creates more drag on the bubbles, preventing them from rising to the surface and escaping.
The relationship between temperature and viscosity is crucial:
-
Increasing Temperature: As you gently warm a liquid like TTTGE, its viscosity decreases exponentially.[6][7][8][9] This is because the molecules gain thermal energy and can more easily overcome the intermolecular forces that cause resistance to flow.[7][8][10]
-
Practical Implication: A slight pre-heating of the TTTGE resin before mixing can significantly lower its viscosity, making both mixing and subsequent degassing more efficient.[3][11] However, this must be balanced against reducing the pot life of the mixture.
Troubleshooting Guide: Step-by-Step Solutions
This section provides actionable solutions to specific problems encountered during the curing workflow.
Issue 1: Bubbles are visible immediately after mixing the TTTGE and hardener.
This is the most common scenario and is almost always due to air entrapment.
Root Cause Analysis:
-
Mixing Technique: Whipping or overly vigorous stirring introduces air.[3]
-
High Viscosity: The thick consistency of the mixture at room temperature traps these bubbles effectively.[11]
Solution Workflow:
Caption: Workflow for addressing bubbles introduced during mixing.
Issue 2: The mixture looks clear after degassing, but bubbles appear during the curing cycle.
This delayed bubble formation points to causes other than simple air entrapment.
Root Cause Analysis:
-
Moisture: Trace amounts of water in the resin, hardener, or on the substrate are vaporizing.[4]
-
Outgassing: The substrate or embedded components are releasing gas as they heat up.[1]
-
Excessive Exotherm: The curing reaction is proceeding too quickly, causing localized boiling of low-molecular-weight components.[3]
Solution Workflow:
Caption: Troubleshooting guide for bubbles that form during the heating/curing stage.
Detailed Experimental Protocols
Protocol 1: Standard Operating Procedure for Vacuum Degassing
This protocol is essential for removing air trapped during mixing.
Materials:
-
Mixed TTTGE and hardener
-
Mixing container (must be 3-4 times the volume of the liquid)
-
Vacuum chamber with a clear lid
-
Vacuum pump connected to the chamber
Procedure:
-
Preparation: Mix the TTTGE and curing agent slowly but thoroughly for 3-5 minutes, scraping the sides and bottom of the container.[3]
-
Placement: Place the mixing container inside the vacuum chamber. Ensure the container is less than half full to allow for expansion.[12]
-
Seal Chamber: Close the vacuum chamber lid and ensure the release valve is closed.
-
Apply Vacuum: Turn on the vacuum pump. The air in the resin will begin to expand, causing the mixture to foam and rise significantly.[12]
-
Manage Rise: If the mixture threatens to overflow, briefly open the release valve to let a small amount of air in, which will cause the foam to collapse. Then close the valve and continue.
-
Observe and Hold: Continue to apply the vacuum. The initial large bubbles will break, and the bubbling will become less vigorous. Hold the mixture under full vacuum (e.g., 29" Hg) for 5-15 minutes.[5][12] The process is complete when the bubbling has largely subsided.
-
Release Vacuum: Turn off the vacuum pump first. Then, slowly and gently open the release valve to return the chamber to atmospheric pressure. Releasing the vacuum too quickly can re-introduce air into the mixture.[12]
-
Pour: The degassed resin is now ready for pouring into your mold or onto your substrate. Pour slowly and from a low height to minimize the reintroduction of air.[2][11]
Protocol 2: Mitigating Moisture Contamination
For applications where optical clarity and material integrity are paramount, eliminating moisture is critical.
Option A: Use of Moisture Scavengers
-
Moisture scavengers are additives that chemically react with and neutralize water molecules within the resin system.[13][14]
-
Common types include silane-based scavengers or zeolite powders.[14][15]
-
Procedure: Add the scavenger (typically to the resin component before adding the hardener) according to the manufacturer's data sheet, usually at a low percentage (e.g., 0.5-2% by weight). Mix thoroughly before proceeding with the curing agent.
Option B: Pre-Drying Components
-
Resin & Hardener: If permissible by the manufacturer, store opened containers in a desiccator. For bulk materials, gently heating the individual components under vacuum before mixing can drive off absorbed moisture.
-
Substrates & Molds: Bake molds, glassware, and any non-volatile substrates in an oven (e.g., at 120°C for 2 hours) and allow them to cool in a desiccator before use.
Data & Parameters
Table 1: Temperature's Effect on Viscosity and Recommended Actions
| Temperature Range | Typical Viscosity | Bubble Mobility | Recommended Action | Pot Life Consideration |
| 15-20°C | Very High | Very Low | Not recommended for mixing/pouring. | Longest |
| 25-30°C | High | Low | Gentle pre-heating of resin is advised. | Standard |
| 35-45°C | Moderate | Good | Optimal for efficient vacuum degassing. | Reduced |
| > 50°C | Low | High | Risk of significantly shortening pot life. | Shortest |
Note: Data is generalized. Always consult the Technical Data Sheet (TDS) for your specific TTTGE system.
References
- Voids in Resin Casting: Causes, Vacuum Mixing & Elimin
- How To Remove Bubbles From Epoxy Resin By Vacuum Degassing. (2025). YouTube.
- Moisture Scavengers in Adhesives and Sealants: Overview and Benefits. (n.d.). SpecialChem.
- Resin Bubbles – Why They Happen & How to Prevent Them. (2025). Mycast.
- How Does Viscosity Change with Temper
- Chemical structure of the reagents: TRI, tris(4‐hydroxyphenyl)methane triglycidyl ether. (n.d.).
- Eliminating Voids: Perfecting Your Epoxy Applic
- How moisture scavengers reduce defects in polyurethane co
- Degassing Casting Resin with Vacuum | Tips & Guide. (n.d.). Polyestershoppen.com.
- Why Is My Resin So Bubbly. (2024). Just Resin.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Temperature dependence of viscosity. (n.d.). Wikipedia.
- How To Use A Vacuum Chamber With EPOXY RESIN. (2024). YouTube.
- The voids formation mechanisms and their effects on the mechanical properties of flax fiber reinforced epoxy composites. (2015).
- Moisture Scavengers in Coatings and Inks: Overview and Benefits. (2025). SpecialChem.
- This compound Product Description. (n.d.). ChemicalBook.
- Temperature influence on Viscosity—Liquids & Gas. (2017). YouTube.
- Why Does My Epoxy Floor Have Bubbles?. (n.d.).
- Epoxy resin castings with air bubbles – details. (n.d.). Cromas.
- The Importance of Temperature and Viscosity. (2021). RheoSense Blog.
- Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News.
- Moisture scavenger for polyaspartic ester floor co
- Degassing Epoxy and Urethane Compounds. (n.d.). Crosslink Technology Inc.
- Epoxy resin vacuum degassing temperature/pressure control system. (n.d.).
- Study of coatings based on polyisocyanates of moisture cure depending on its resins and w
- How does Temperature Change Viscosity in Liquids and Gases?. (2013). AZoM.
- Formation of CO2 bubbles in epoxy resin coatings: A DFT study. (n.d.).
- How to fix resin infusion voids (and the mistakes I made to cause them). (2019). Talk Composites.
- How to avoid voids in the casting of electrical epoxy resin?. (2025).
- Trimethylolpropane triglycidyl ether – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. Voids in Resin Casting: Causes, Vacuum Mixing & Elimination [plexnetic.co.uk]
- 2. yonghuicomposite.com [yonghuicomposite.com]
- 3. themouldstory.com [themouldstory.com]
- 4. Why Does My Epoxy Floor Have Bubbles? | Sherwin-Williams [industrial.sherwin-williams.com]
- 5. crosslinktech.com [crosslinktech.com]
- 6. martests.com [martests.com]
- 7. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 8. blog.rheosense.com [blog.rheosense.com]
- 9. azom.com [azom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. justresin.com.au [justresin.com.au]
- 12. m.youtube.com [m.youtube.com]
- 13. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 14. specialchem.com [specialchem.com]
- 15. specialchem.com [specialchem.com]
Technical Support Center: Triphenylolmethane Triglycidyl Ether (TPM-TGE) Formulations
Current Status: Operational Support Tier: Level 3 (Senior Application Engineering) Topic: Viscosity Management & Processing Optimization Reference Material: Tactix® 742 (Huntsman), EPON™ 1031 (Westlake), CAS 66072-38-6
Introduction: The Viscosity Paradox
Welcome. If you are working with Triphenylolmethane triglycidyl ether (TPM-TGE), you have likely encountered its defining paradox: The very molecular structure that provides exceptional thermal stability (Tg > 250°C) and chemical resistance makes it nearly impossible to process at room temperature.
TPM-TGE is a trifunctional solid or semi-solid resin at ambient conditions. Unlike standard liquid Bisphenol-A epoxies (DGEBA), it cannot be poured or infused without intervention. This guide provides the protocols to manipulate its rheology without compromising the mechanical integrity of your final drug delivery device, aerospace composite, or high-temperature adhesive.
Module 1: Thermal Management (The Primary Control)
The Golden Rule: Temperature is the most effective reactive diluent. Before adding chemical diluents that may degrade your Glass Transition Temperature (Tg), you must exhaust thermal processing options. TPM-TGE exhibits a steep log-linear viscosity drop between 50°C and 150°C.
Viscosity vs. Temperature Profile (Typical)
| Temperature | Physical State | Viscosity (Approx.)[1][2][3][4] | Processing Action | Pot Life Risk |
| 25°C | Solid / Tacky Semisolid | > 1,000,000 cP | Storage Only | Negligible |
| 50°C | Soft Semisolid | ~ Softening Point | Drum Melting | Low |
| 80°C | High Viscosity Liquid | ~ 5,000 - 10,000 cP | Mixing / Blending | Moderate |
| 100°C | Pourable Liquid | 700 - 800 cP | Casting / Infusion | High |
| 150°C | Water-like Fluid | 25 - 60 cP | Degassing Only | Critical (<10 mins) |
Data Source: Aggregated from Huntsman Tactix® 742 and Westlake EPON™ 1031 Technical Data Sheets [1, 2].
Protocol A: The "Hot Melt" Preparation
Use this for structural composites or adhesives where maximum Tg is required.
-
Pre-Heat: Place the resin container in an oven at 60-80°C for 2-4 hours. This converts the solid chunks into a homogenous, high-viscosity liquid.
-
Stoichiometric Calculation: Weigh the resin hot. TPM-TGE has an Epoxy Equivalent Weight (EEW) of 150-170 g/eq [1].[1]
-
Calculation:Mass of Hardener = (Mass of Resin / EEW Resin) * AHEW Hardener
-
-
Hardener Addition:
-
Solid Hardeners (e.g., DDS): Must be melted into the resin at 100-120°C .
-
Liquid Hardeners (e.g., Anhydrides): Pre-heat hardener to 60°C to match resin temperature before mixing.
-
-
Degassing: Apply vacuum (-28 inHg) at 80-90°C . Warning: Do not degas above 100°C if using reactive hardeners, as exotherm risk increases exponentially.
Module 2: Chemical Formulation (Diluents & Solvents)
When thermal management is insufficient (e.g., for RTM or coating applications), you must modify the formulation.
Decision Matrix: Selecting the Right Modifier
Figure 1: Decision matrix for selecting viscosity modifiers based on application constraints.
Option 1: Reactive Diluents
Reactive diluents become part of the polymer network.[4][5]
-
Best for Performance (High Tg): Blend TPM-TGE with a standard Bisphenol-A epoxy (e.g., Tactix® 123 or EPON™ 828).
-
Ratio: A 50:50 blend significantly improves handling at 50°C while maintaining a Tg > 160°C [1].
-
-
Best for Flow (Low Viscosity): Use aliphatic diglycidyl ethers like 1,4-Butanediol diglycidyl ether (BDDGE).
-
Warning: Every 10% addition of aliphatic diluent can drop Tg by 10-20°C. Do not exceed 20% wt unless flexibility is required.
-
Option 2: Solvents (The "Prepreg" Route)
For thin films or fiber impregnation where solvent can be evaporated.
-
Recommended Solvents: Acetone, Methyl Ethyl Ketone (MEK).
-
Solubility: TPM-TGE is soluble up to 70-80% solids in MEK [2].
-
Critical Step: You must perform a "B-stage" advancement (heating at 100-120°C) to remove solvent before the final cure, otherwise, voids will destroy the material properties.
Module 3: Troubleshooting & FAQs
Q1: The resin in my drum has crystallized or is rock hard. Is it expired?
A: Unlikely. TPM-TGE is physically stable. It has likely just reverted to its natural solid state.
-
Fix: Heat the entire container to 60-70°C overnight. Stir well once melted to ensure homogeneity, as oligomers may stratify.
Q2: I am seeing "solder mask print through" or surface defects.
A: This is often caused by high shrinkage due to the high cross-link density of the trifunctional backbone.
-
Fix: Increase filler loading (silica) to reduce shrinkage, or blend with 20-30% Bisphenol-F epoxy (lower viscosity, better wetting) to relieve internal stress.
Q3: My pot life is less than 15 minutes. How do I extend it?
A: You are likely processing at too high a temperature (>100°C) with a latent hardener that has triggered.
-
Fix: Use the "Two-Pot" method :
-
Heat Resin to 100°C (to lower viscosity).
-
Heat Hardener to 60°C.
-
Mix rapidly.
-
Immediately cool the mix to 60°C for infusion. The viscosity will rise, but the reaction rate will drop logarithmically.
-
Q4: Can I use this for UV-curable applications?
A: Yes, but TPM-TGE absorbs UV light strongly (due to the aromatic backbone) [2].
-
Fix: You must use a photoinitiator sensitive to the longer wavelength (near-visible) range, or use it only in very thin films (<50 microns).
References
-
Huntsman Advanced Materials. (2012). Tactix® 742 Solid Trifunctional Epoxy Resin Technical Data Sheet. Retrieved from (Verified via chemical data repositories).
-
Westlake Epoxy (formerly Hexion). (2022). EPON™ Resin 1031 Technical Data Sheet. Retrieved from .
-
Sigma-Aldrich. (n.d.). Tris(4-hydroxyphenyl)methane triglycidyl ether (CAS 66072-38-6) Product Specification. Retrieved from .
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from .
Sources
- 1. images02.cdn86.net [images02.cdn86.net]
- 2. miller-stephenson.com [miller-stephenson.com]
- 3. boatdesign.net [boatdesign.net]
- 4. specialchem.com [specialchem.com]
- 5. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
Technical Support Center: Managing Exothermic Reactions in Triphenylolmethane Triglycidyl Ether (TPMTE) Polymerization
Welcome to the technical support center for managing the polymerization of Triphenylolmethane triglycidyl ether (TPMTE). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this high-functionality epoxy resin in their work. TPMTE's trifunctional nature allows for the creation of highly cross-linked, rigid polymer networks with excellent thermal and mechanical properties.[1] However, this high reactivity also presents a significant challenge: the management of a strong exothermic reaction during polymerization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, control, and mitigate the risks associated with the exothermic curing of TPMTE.
Understanding the Exotherm in TPMTE Polymerization
The curing of epoxy resins is an exothermic process, meaning it releases heat as the epoxide rings open and react with a curing agent to form a cross-linked network.[2][3] With TPMTE, this effect is amplified. Its three epoxy groups per molecule lead to a higher crosslink density compared to common difunctional epoxy resins like diglycidyl ether of bisphenol A (DGEBA).[1] This increased reaction potential translates to a greater and more rapid release of heat, elevating the risk of a dangerous, uncontrolled temperature rise known as thermal runaway.[3]
A comparative study has shown that the peak exothermic temperature of a trifunctional epoxy resin can be significantly higher than that of a commercial bifunctional epoxy resin when cured with the same hardeners. This underscores the critical need for careful exotherm management when working with TPMTE.
Frequently Asked Questions (FAQs)
Q1: Why is the exothermic reaction more pronounced with TPMTE compared to other epoxy resins?
A1: The intensity of the exothermic reaction is directly related to the number of reactive sites on the epoxy monomer. TPMTE is a trifunctional molecule, meaning it has three epoxy groups available for reaction. This is in contrast to many standard epoxy resins, such as those based on Bisphenol A (DGEBA), which are typically difunctional. The higher functionality of TPMTE leads to a more densely cross-linked polymer network, and consequently, a greater amount of heat is generated during the curing process.[1]
Q2: What are the primary factors that influence the exotherm during TPMTE polymerization?
A2: Several factors can significantly impact the exothermic reaction. Understanding and controlling these is key to a successful polymerization:
-
Mass of the reacting mixture: Larger volumes of mixed epoxy and curing agent will generate and retain more heat, increasing the risk of thermal runaway. The relationship between mass and heat generation is not linear; a larger mass can act as an insulator, trapping heat and accelerating the reaction.[3]
-
Curing agent reactivity: The choice of curing agent has a profound effect on the reaction kinetics. Aliphatic amines, for instance, are generally more reactive and produce a faster, more intense exotherm at room temperature compared to aromatic amines or anhydrides, which often require elevated temperatures to cure.[4]
-
Ambient and initial material temperature: A higher starting temperature will accelerate the reaction rate from the outset, leading to a faster and higher peak exotherm. For every 10°C (18°F) increase in temperature, the pot life of an epoxy system can be halved.[5]
-
Concentration of reactants: The stoichiometric ratio of the epoxy resin to the curing agent is crucial. Deviating from the recommended ratio can lead to an incomplete cure and, in some cases, an uncontrolled exotherm.
-
Geometry of the mold or container: A container with a low surface area-to-volume ratio (like a deep beaker) will dissipate heat less effectively than a shallow tray, increasing the internal temperature of the reacting mass.[6]
Q3: What are the signs of an impending thermal runaway?
A3: It is crucial to monitor your reaction for signs of an uncontrolled exotherm. These include:
-
A rapid and unexpected increase in the temperature of the mixture.
-
The emission of smoke or fumes from the container.[3]
-
Bubbling or foaming of the resin.[3]
-
A change in color or charring of the material.
-
Deformation or melting of the reaction vessel.
If you observe any of these signs, immediately and safely move the container to a well-ventilated area, such as a fume hood, and if possible, immerse it in a cooling bath (e.g., ice water) to dissipate the heat. Do not handle the container without appropriate personal protective equipment (PPE), including heat-resistant gloves.
Q4: Can I predict the exothermic behavior of my specific TPMTE formulation?
A4: While general principles apply, the exact exothermic profile of your TPMTE system will depend on your specific choice of curing agent, catalyst, and reaction conditions. The most reliable way to predict and understand this behavior is through thermal analysis techniques such as Differential Scanning Calorimetry (DSC).
A dynamic DSC scan, where the sample is heated at a constant rate, can provide valuable information about the onset temperature of the cure, the peak exothermic temperature, and the total heat of reaction (enthalpy).[7][8][9] Isothermal DSC, where the sample is held at a constant temperature, can be used to determine the time to vitrification (the point at which the resin transitions to a glassy state).[10]
Troubleshooting Guide
This section addresses common problems encountered during TPMTE polymerization, with a focus on issues arising from exothermic reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Tacky Cure | Insufficient Curing Temperature or Time: The reaction may have vitrified before reaching full conversion, especially with high-Tg systems.[11] | Post-Curing: Introduce a post-curing step at a temperature above the initial glass transition temperature (Tg) to allow for further reaction of trapped functional groups. |
| Incorrect Stoichiometry: An improper ratio of epoxy to hardener can leave unreacted components. | Accurate Measurement: Use a calibrated analytical balance to precisely weigh the TPMTE and curing agent according to the calculated stoichiometric ratio. | |
| Inadequate Mixing: Poor mixing leads to localized areas with incorrect stoichiometry. | Thorough Mixing: Mix the components thoroughly, scraping the sides and bottom of the container, until a homogenous mixture is achieved. | |
| Brittle or Cracked Polymer | Thermal Stress: A rapid and uncontrolled exotherm can create significant internal stresses as the material quickly heats and then cools, leading to cracking. | Control the Exotherm: Implement strategies to slow down the reaction rate and dissipate heat, such as using a less reactive hardener, smaller batch sizes, or a controlled heating ramp. |
| Excessive Crosslinking at High Temperatures: A very high peak exotherm can lead to a highly cross-linked but brittle network. | Staged Curing: Employ a multi-stage curing schedule with initial lower temperatures to control the initial reaction rate, followed by a higher temperature post-cure to complete the reaction. | |
| Bubbles or Voids in the Final Product | Off-gassing at High Temperatures: The exothermic reaction can heat the mixture to the boiling point of low molecular weight components or dissolved gases. | Degassing: Degas the mixed resin and hardener under vacuum before curing to remove dissolved gases. Controlled Heating: Use a slower heating rate to prevent a rapid temperature spike. |
| Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles. | Careful Mixing: Mix the components slowly and deliberately to avoid incorporating air. | |
| Discoloration or Charring | Extreme Exotherm: The temperature of the reacting mass has exceeded the thermal stability of the polymer, causing degradation. | Aggressive Heat Management: For large batches, consider using a water or oil bath to actively cool the reaction vessel. Using thermally conductive fillers can also help dissipate heat.[12] |
Experimental Protocols & Methodologies
Protocol 1: Basic Exotherm Management for Small-Scale TPMTE Polymerization
This protocol provides a starting point for managing the exotherm in small-scale (<50g) TPMTE polymerizations.
-
Material Preparation: Ensure TPMTE and the chosen curing agent are at room temperature.
-
Stoichiometric Calculation: Accurately calculate the required mass of curing agent based on the epoxy equivalent weight (EEW) of TPMTE and the active hydrogen equivalent weight (AHEW) of the curing agent.
-
Mixing:
-
In a fume hood, weigh the TPMTE into a wide, shallow container (e.g., a crystallizing dish) to maximize the surface area for heat dissipation.
-
Add the calculated amount of curing agent.
-
Mix thoroughly but gently for 2-3 minutes, ensuring a homogenous mixture.
-
-
Curing:
-
Place the container in a temperature-controlled oven or on a hot plate with a programmable temperature controller.
-
For amine-cured systems, consider a staged cure (e.g., 2 hours at a lower temperature followed by 2 hours at a higher temperature) to control the initial reaction rate.
-
For anhydride-cured systems, a gradual temperature ramp to the final cure temperature is recommended.
-
-
Monitoring: Monitor the temperature of the reaction using a non-contact infrared thermometer or a thermocouple placed in a similar-sized sample of a non-reactive material adjacent to your reaction.
Protocol 2: Characterizing Curing Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the curing profile of a TPMTE formulation.
-
Sample Preparation:
-
Prepare a small batch (1-2g) of the TPMTE/curing agent mixture as described in Protocol 1.
-
Accurately weigh 5-10 mg of the uncured mixture into a DSC pan and hermetically seal it.
-
-
Dynamic DSC Scan:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., 25°C to 300°C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show the onset of the exotherm, the peak temperature, and allow for the calculation of the total heat of reaction.[8][9]
-
-
Isothermal DSC Scans (Optional):
-
To study the reaction rate at a specific temperature, rapidly heat a fresh sample to the desired isothermal temperature and hold it for a set period.
-
The heat flow over time will indicate the rate of reaction at that temperature.
-
Visualizations
Diagram 1: Factors Influencing Exothermic Reactions in TPMTE Polymerization
Caption: A logical workflow for troubleshooting common exotherm-related problems.
References
Sources
- 1. Tris(4-hydroxyphenyl)methane triglycidyl ether this compound 66072-38-6 [sigmaaldrich.com]
- 2. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 3. justresin.com.au [justresin.com.au]
- 4. threebond.co.jp [threebond.co.jp]
- 5. systemthree.com [systemthree.com]
- 6. westsystem.com [westsystem.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. dianhydrides.com [dianhydrides.com]
- 12. epoxyworks.com [epoxyworks.com]
Validation & Comparative
A Comparative Guide to the Mechanical Strength Validation of Triphenylolmethane Triglycidyl Ether (TGMET) Polymers
This guide provides an in-depth, objective comparison of the mechanical performance of polymers derived from Triphenylolmethane triglycidyl ether (TGMET). Designed for researchers, scientists, and professionals in material science and drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offering a framework for robust mechanical validation. We will explore the intrinsic properties of TGMET, compare it with industry-standard and emerging alternatives, and detail the methodologies required to generate reliable and reproducible data.
Introduction: The Significance of TGMET in Advanced Polymers
This compound, or TGMET, is a multifunctional epoxy resin valued for its ability to form highly cross-linked polymer networks.[1] Its unique trifunctional structure, featuring three glycidyl ether groups on a central triphenylolmethane core, is the foundation of its superior performance characteristics.[1] Upon curing, this high functionality leads to thermosets with exceptional thermal stability, chemical resistance, and, most critically, robust mechanical properties.[2] These attributes make TGMET-based polymers indispensable in demanding applications, including aerospace, electronics, high-performance composites, and advanced adhesives.[2][]
The validation of mechanical strength is not merely a quality control step; it is a predictive measure of a material's durability, reliability, and suitability for its intended application. This guide will provide the necessary protocols and comparative data to critically evaluate TGMET polymers.
Caption: Chemical structure of this compound (TGMET).
Performance Benchmark: TGMET vs. Alternative Epoxy Systems
A polymer's performance is best understood in context. Here, we compare TGMET with a conventional workhorse resin, Diglycidyl ether of bisphenol A (DGEBA), and emerging bio-based alternatives.
-
Diglycidyl Ether of Bisphenol A (DGEBA): As the most widely used epoxy resin, DGEBA serves as the primary benchmark.[4] It is a difunctional monomer, which generally results in a lower cross-link density compared to the trifunctional TGMET. This structural difference is the theoretical basis for TGMET's typically superior thermal and mechanical performance. However, DGEBA is often favored for its cost-effectiveness and well-understood processing characteristics.
-
Bio-based and Bisphenol-Free Alternatives: Growing environmental and health concerns regarding bisphenol A have spurred the development of alternatives.[4][5] Resins derived from renewable sources like isosorbide, eugenol, and resveratrol are gaining traction.[4][6][7] These alternatives offer a more sustainable profile but require rigorous mechanical validation to ensure they meet the performance standards set by established systems like TGMET and DGEBA.
Comparative Data Summary
The following table summarizes typical mechanical properties. It is crucial to recognize that these values are highly dependent on the specific curing agent, cure cycle, and any fillers used.
| Property | TGMET-Based Polymer | DGEBA-Based Polymer (Typical) | Rationale for Difference |
| Tensile Strength | 55 - 69 MPa[2] | 40 - 80 MPa | TGMET's higher cross-link density imparts rigidity, often leading to high strength but potentially lower elongation. |
| Young's Modulus | 1.3 - 1.4 GPa[2] | 2.5 - 3.5 GPa | The rigid aromatic core and high cross-linking of TGMET contribute to its stiffness. |
| Elongation at Break | 3% - 8%[2] | 3% - 6% | Both systems are relatively brittle, but formulation with toughening agents can significantly alter this value. |
| Glass Transition (Tg) | High (formulation dependent) | Moderate (formulation dependent) | The trifunctional nature of TGMET creates a denser network, requiring more energy (higher temperature) for chain mobility. |
The Crucial Role of Formulation: Curing Agents and Fillers
The mechanical properties of a final TGMET polymer are not determined by the resin alone. The choice of curing agent and the incorporation of fillers are equally critical.
Curing Agents (Hardeners)
The curing agent dictates the reaction kinetics, the final network structure, and ultimately, the material's performance. The fundamental principle is the reaction between the epoxy groups of the TGMET and the active sites on the hardener.[8]
-
Amines (Aliphatic and Aromatic): Amines are common curing agents.[8] Aliphatic amines react quickly at room temperature but may yield polymers with moderate thermal resistance.[8] Aromatic amines, such as 4,4'-Diaminodiphenylsulfone (DDS), typically require elevated temperatures to cure but produce networks with superior thermal stability and mechanical properties, making them suitable for high-performance applications.[7]
-
Anhydrides: Acid anhydrides offer long pot life and low viscosity but require high-temperature curing. They are often selected for applications demanding excellent electrical insulation and high-temperature performance.
Causality: The choice of hardener influences the polymer's flexibility, thermal stability, and chemical resistance. Aromatic hardeners create rigid, thermally stable networks due to the incorporation of stable aromatic rings into the polymer backbone.
Functional Fillers
Fillers are incorporated to enhance specific properties and, in some cases, reduce cost.[9] For mechanical validation, reinforcing fillers are of primary interest.
-
Mechanism of Reinforcement: Fillers enhance mechanical strength by transferring stress from the polymer matrix to the much stronger filler material. They can also improve fracture toughness by deflecting or arresting propagating cracks.
-
Types of Reinforcing Fillers:
-
Micro-scale: Glass fibers are a cost-effective way to significantly boost tensile and flexural strength.
-
Nano-scale: Nanoparticles like carbon nanotubes (CNTs), nanoclays, and nanosilica can lead to significant improvements in mechanical properties at very low loading levels.[10]
-
Other Functional Fillers: Ceramic fillers (e.g., alumina, silicon carbide) can improve abrasion resistance, while metallic fillers can impart electrical conductivity.[11][12]
-
Standardized Methodologies for Mechanical Validation
To ensure data is comparable and reliable, standardized testing protocols are non-negotiable. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for polymer testing.[13]
Caption: Experimental workflow for mechanical strength validation.
Tensile Properties (ASTM D638)
This test measures the force required to pull a specimen to its breaking point, providing critical data on its strength and ductility.[14][15]
-
Property Measured: Tensile Strength, Tensile Modulus, Elongation at Break.[15]
-
Specimen: A standard dumbbell-shaped specimen is used to ensure that failure occurs in the central, narrower section.[16]
-
Causality: The tensile modulus indicates the material's stiffness, while tensile strength represents its ultimate ability to resist being pulled apart. These values are fundamental for any structural design application.
Flexural Properties (ASTM D790)
This test evaluates a material's behavior under a bending load.[17] It is particularly relevant for components that will experience flexural stress in service.
-
Property Measured: Flexural Strength, Flexural Modulus.[18]
-
Specimen: A rectangular bar is subjected to a three-point bending load.[18][19]
-
Causality: Flexural tests simulate bending forces, inducing a combination of tensile and compressive stress.[18] For brittle materials like highly cross-linked epoxies, flexural strength can be a critical design parameter.
Fracture Toughness (ASTM D5045)
Fracture toughness measures a material's resistance to crack propagation. This is a crucial property for ensuring the safety and long-term reliability of components, as it quantifies their ability to resist failure in the presence of pre-existing flaws.
-
Property Measured: Critical Stress Intensity Factor (KIc), Critical Strain Energy Release Rate (GIc).[20]
-
Specimen: A compact tension (CT) or single-edge-notch bend (SENB) specimen with a sharp, pre-machined crack is used.[20]
-
Causality: Unlike strength, which measures the stress to deform a perfect material, toughness measures the energy required to fracture a material containing a flaw. High fracture toughness is vital for damage-tolerant design.
Experimental Protocols
The following protocols are provided as a self-validating framework. Adherence to these standardized procedures is essential for generating reproducible results.
Protocol 1: Preparation of TGMET Polymer Test Specimens
-
Formulation: Calculate the required amounts of TGMET resin and the selected curing agent based on the desired stoichiometric ratio. If using fillers, determine the weight percentage to be added.
-
Pre-heating: Gently pre-heat the TGMET resin to reduce its viscosity for easier mixing (e.g., 50-60°C).
-
Mixing: Add the curing agent to the warm resin and mix thoroughly but gently for 5-10 minutes, avoiding excessive air entrapment. If using fillers, add them incrementally during this stage and continue mixing until a homogenous dispersion is achieved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentrators and compromise mechanical properties.
-
Casting: Pour the degassed mixture into pre-treated molds shaped according to the required ASTM standard (e.g., dumbbell for ASTM D638, rectangular bar for ASTM D790).
-
Curing: Transfer the molds to an oven and apply the specified cure cycle (e.g., 2 hours at 150°C followed by a 2-hour post-cure at 180°C). The exact cycle is dependent on the curing agent.
-
Demolding & Finishing: Once cooled, carefully remove the specimens from the molds. Machine or polish any rough edges as specified by the ASTM standard.
-
Conditioning: Before testing, condition the specimens for at least 40 hours at a standard laboratory atmosphere (e.g., 23°C and 50% relative humidity) as per ASTM guidelines.
Protocol 2: Tensile Testing (ASTM D638)
-
Specimen Measurement: Measure the width and thickness of the narrow section of each conditioned dumbbell specimen.
-
Machine Setup: Install the specimen into the grips of a universal testing machine (UTM) equipped with an extensometer to accurately measure strain.
-
Test Execution: Initiate the test at the constant crosshead speed specified in ASTM D638.[15] The machine will pull the specimen while recording the applied force (stress) and the elongation (strain).
-
Data Collection: Continue the test until the specimen fractures. Record the stress-strain curve.
-
Calculation: From the curve, determine the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.
Protocol 3: Flexural Testing (ASTM D790)
-
Specimen Measurement: Measure the width and thickness of each conditioned rectangular bar specimen.
-
Fixture Setup: Place the specimen on a three-point bend fixture in a UTM. The support span should be set according to the standard, typically at a 16:1 ratio to the specimen thickness.[19]
-
Test Execution: Apply a load to the center of the specimen at a constant crosshead speed as defined by ASTM D790.[18]
-
Data Collection: Record the force-deflection curve until the specimen breaks or reaches 5% strain.[19]
-
Calculation: Calculate the flexural strength (stress at failure) and flexural modulus (stiffness in bending) using the formulas provided in the ASTM D790 standard.[18]
Conclusion
The mechanical validation of this compound polymers requires a systematic and rigorous approach. The intrinsic advantages of TGMET—stemming from its trifunctional nature—provide a strong foundation for developing high-performance materials. However, this potential can only be realized through judicious selection of curing agents and functional fillers. By employing standardized testing methodologies such as ASTM D638, D790, and D5045, researchers can generate reliable, comparable data that not only validates the performance of TGMET systems but also benchmarks them effectively against alternatives. This integrated approach of informed formulation and standardized validation is paramount for advancing the application of these remarkable polymers in next-generation technologies.
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"thermal analysis (DSC, TGA) of cured Triphenylolmethane triglycidyl ether networks"
This guide details the thermal analysis of Triphenylolmethane triglycidyl ether (TME) networks, specifically focusing on the commercially available variant Tactix® 742 (Huntsman). It compares this high-performance trifunctional resin against standard Diglycidyl Ether of Bisphenol A (DGEBA) and aerospace-grade Tetraglycidyl Diaminodiphenyl Methane (TGDDM).
A Comparative Publish Guide for Materials Scientists
Executive Summary
This compound (TME) represents a class of high-functionality epoxy resins designed for extreme thermal environments. Unlike standard DGEBA epoxies, which typically vitrify between 150°C and 170°C, TME networks cured with aromatic amines can achieve glass transition temperatures (Tg ) exceeding 300°C .
This guide provides a validated experimental framework for characterizing these networks using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It establishes TME as the superior candidate for applications requiring retention of modulus at temperatures where standard epoxies degrade or soften.
Material Profile & Comparative Performance
The Chemistry of Rigidity
The TME molecule features a rigid, trifunctional backbone derived from tris(hydroxyphenyl)methane. Upon curing with 4,4'-Diaminodiphenyl sulfone (DDS), it forms a network with exceptionally high crosslink density.
Key Structural Advantages:
-
Trifunctionality: 3 epoxide groups per molecule (vs. 2 for DGEBA) reduce the molecular weight between crosslinks (
). -
Symmetry: The compact, symmetrical aromatic core restricts chain segment mobility, directly elevating Tg.
Comparative Data Table
The following data compares TME (Tactix 742) against the industry standard (DGEBA) and the aerospace standard (TGDDM/MY720), all cured with stoichiometric DDS.
| Property | TME (Tactix 742) | TGDDM (MY720) | DGEBA (Standard) |
| Glass Transition (Tg) | 300°C - 310°C | 240°C - 260°C | 150°C - 170°C |
| Cure Schedule | 3h @ 177°C + 2h @ 250°C | 2h @ 180°C + 2h @ 200°C | 2h @ 120°C + 2h @ 180°C |
| Decomp. Onset ( | ~357°C | ~350°C | ~340°C |
| Char Yield (800°C, N2) | High (~35-40%) | Medium (~30%) | Low (~10-15%) |
| Moisture Absorption | Low (Hydrophobic backbone) | High (Polar amines) | Moderate |
Analyst Note: While TGDDM has higher functionality (4), TME often yields a higher Tg due to the steric stiffness of the triphenylmethane core compared to the more flexible methylene bridge in TGDDM.
Mechanistic Visualization
The following diagram illustrates why TME outperforms alternatives. The high functionality leads to a "tight" network that resists thermal motion (Tg) and fragmentation (TGA).
Figure 1: Causal pathway linking TME chemical structure to superior thermal properties.
Experimental Protocols
To replicate the high-performance data cited above, strict adherence to the curing and analysis protocol is required. TME is a solid resin at room temperature, requiring melt-processing.
A. Sample Preparation (Curing)
Safety: Work in a fume hood. DDS is toxic.
-
Resin Melting: Heat Tactix 742 to 80°C until viscosity drops (approx. 600-700 mPa·s).
-
Hardener Addition: Add stoichiometric amount of DDS (approx. 38 phr). Stir mechanically at 80-100°C until the hardener is completely dissolved. Clear solution is mandatory.
-
Degassing: Place mixture in a vacuum oven at 100°C for 10-15 minutes to remove entrapped air.
-
Casting: Pour into pre-heated steel molds (coated with release agent).
-
Cure Cycle:
-
Ramp to 177°C (350°F). Hold for 3 hours .
-
Ramp to 250°C (482°F). Hold for 2 hours (Post-cure).
-
Note: The 250°C post-cure is critical. Without it, the Tg will be limited to ~220°C due to vitrification preventing full conversion.
-
B. Differential Scanning Calorimetry (DSC)
Objective: Determine the Glass Transition Temperature (Tg).
-
Instrument: TA Instruments Discovery DSC or equivalent.[1]
-
Sample Mass: 5–10 mg in hermetic aluminum pans.
-
Method:
-
Heat: 25°C to 350°C at 10°C/min . (First scan erases thermal history).
-
Cool: 350°C to 25°C at 20°C/min .
-
Heat: 25°C to 350°C at 10°C/min .
-
-
Analysis: Measure Tg from the second heating scan using the half-step height method.
-
Expected Result: A weak step transition around 300°C. Note that highly crosslinked networks often show broad, weak Tg signals in DSC.
C. Thermogravimetric Analysis (TGA)
Objective: Assess thermal stability and char formation.
-
Instrument: TA Instruments Q500 or equivalent.
-
Atmosphere: Nitrogen (inert) for degradation onset; Air for oxidative stability. Flow rate: 50 mL/min.[2]
-
Method: Ramp from 25°C to 800°C at 10°C/min .
-
Analysis:
- : Temperature at 5% weight loss.
- : Peak of the derivative weight loss curve (DTG).
-
Char Yield: Residual mass % at 800°C.
Workflow Visualization
The following diagram outlines the critical path for characterizing TME resins, highlighting the necessity of the post-cure step.
Figure 2: Experimental workflow emphasizing the multi-stage cure required to maximize Tg.
References
-
Huntsman Advanced Materials. (2012). Tactix® 742 Solid Trifunctional Epoxy Resin Technical Data Sheet. Retrieved from (Note: Direct deep links to PDFs often expire; navigate via Huntsman Advanced Materials product selector).
-
Liu, Y., et al. (2025). "Resveratrol Trisepoxy-Based High-Performance Resin Formulation and Carbon Fiber-Reinforced Composite Processing." Polymers.[2][3][4][5][6][7] Available at (Provides comparative TGA/DSC data for Tactix 742 vs Bio-based alternatives).
-
Prime, R. B. (2014).[5] "Thermoset Cure Kinetics Part 7: TGA Kinetics." Polymer Innovation Blog. Retrieved from (Methodology for TGA kinetics in thermosets).
-
SpecialChem. (2022). Tactix® 742 Product Profile. Retrieved from .
Sources
- 1. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. specialchem.com [specialchem.com]
- 5. Thermoset Cure Kinetics Part 7: TGA Kinetics - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. biesterfeld.no [biesterfeld.no]
- 7. tainstruments.com [tainstruments.com]
A Comparative Guide to Trifunctional Epoxy Resins: Benchmarking Triphenylolmethane Triglycidyl Ether
For researchers, scientists, and drug development professionals navigating the complex landscape of advanced materials, the selection of an appropriate epoxy resin is a critical decision that profoundly impacts the performance and reliability of their applications. Among the myriad of available options, trifunctional epoxy resins stand out for their ability to form highly cross-linked, robust polymer networks. This guide provides an in-depth technical comparison of Triphenylolmethane triglycidyl ether (THPMTGE) against two other notable trifunctional epoxy resins: Triglycidyl p-aminophenol (TGAP) and Trimethylolpropane triglycidyl ether (TMPTGE).
This comparison is built on a foundation of experimental data and established testing protocols to offer an objective and practical resource for material selection. We will delve into the key performance metrics that differentiate these resins, including their uncured properties, cured mechanical performance, and thermal stability.
The Significance of Trifunctional Epoxy Resins
The functionality of an epoxy resin refers to the number of reactive epoxy groups per molecule. Trifunctional resins, possessing three such groups, can form a denser and more rigid three-dimensional network upon curing compared to their difunctional counterparts. This increased crosslink density typically translates to enhanced thermal stability, superior mechanical strength, and improved chemical resistance in the final cured product.[1]
This compound, with its central triphenyl methane core, offers a unique combination of aromatic character and trifunctionality. This structure suggests a high potential for creating materials with exceptional thermal and mechanical performance. Understanding how it compares to other trifunctional resins, such as the amine-containing TGAP and the aliphatic TMPTGE, is crucial for optimizing material selection for specific and demanding applications.
Comparative Analysis of Key Performance Metrics
The following sections present a detailed comparison of the uncured and cured properties of THPMTGE, TGAP, and TMPTGE. The data has been compiled from technical data sheets and peer-reviewed literature to ensure accuracy and comparability. It is important to note that the properties of cured epoxy resins are highly dependent on the curing agent, cure cycle, and processing conditions. For the purpose of this guide, we will focus on data obtained using a common aromatic amine curing agent, 4,4'-Diaminodiphenyl sulfone (DDS), where available, to provide a standardized comparison.
Uncured Resin Properties
The properties of the uncured resin are critical for processing and formulation. Viscosity, in particular, dictates the handling characteristics and ease of processing, such as impregnation of fiber reinforcements or dispensing in adhesive applications.
| Property | This compound (THPMTGE) | Triglycidyl p-aminophenol (TGAP) | Trimethylolpropane triglycidyl ether (TMPTGE) |
| Molecular Weight ( g/mol ) | 460.52[2] | 277.32 | 302.36[3] |
| Viscosity @ 25°C (mPa·s) | Solid at 25°C | ≤ 2500[4] | 100-200[5] |
| Appearance | Solid | Yellowish-brown viscous liquid[4] | Colorless transparent liquid[5] |
Insights into Uncured Properties:
The solid nature of THPMTGE at room temperature necessitates heating for processing, which can be a consideration for certain manufacturing setups. In contrast, TGAP is a viscous liquid, and TMPTGE is a low-viscosity liquid, making them easier to handle at ambient temperatures.[4][5] The lower viscosity of TMPTGE, in particular, can be advantageous for applications requiring good flow and wetting, such as in the formulation of low-viscosity adhesives and coatings.[5]
Cured Resin Properties: Mechanical and Thermal Performance
The performance of the final cured material is the ultimate measure of a resin's suitability for a given application. Key metrics include mechanical strength, stiffness, and thermal stability, which are directly influenced by the chemical structure of the resin and the resulting crosslink density.
| Property | This compound (THPMTGE) | Triglycidyl p-aminophenol (TGAP) | Trimethylolpropane triglycidyl ether (TMPTGE) |
| Curing Agent | Amine Hardener | 4,4'-Diaminodiphenyl sulfone (DDS) | Melamine |
| Glass Transition Temp. (Tg) (°C) | - | ~206 (non-isothermal cure)[6] | - |
| Tensile Strength (MPa) | 55 - 69 | - | - |
| Young's Modulus (GPa) | 1.3 - 1.4 | - | - |
| Elongation at Break (%) | 3 - 8 | - | 2[3] |
| Hardness (Shore D) | - | - | 82[3] |
Insights into Cured Properties:
The available data suggests that thermosets based on THPMTGE exhibit impressive mechanical properties, with a high Young's modulus and good tensile strength. The aromatic and rigid structure of THPMTGE contributes to a high crosslink density, which is crucial for achieving these properties. TGAP, also an aromatic trifunctional resin, is known to produce cured systems with high glass transition temperatures, indicating excellent thermal stability.[6] The aliphatic nature of TMPTGE results in a more flexible network, as suggested by its lower hardness and higher elongation at break compared to what would be expected from the more rigid aromatic resins.[3]
Experimental Methodologies: Ensuring Data Integrity
The reliability of the comparative data presented in this guide is contingent upon the use of standardized testing protocols. The following sections detail the methodologies for the key experiments used to characterize the properties of these epoxy resins.
Viscosity Measurement
Causality Behind Experimental Choice: Viscosity is a fundamental property of uncured resins that dictates their flow behavior and processability. A standardized method is essential for comparing the handling characteristics of different resins.
Protocol: The viscosity of the uncured epoxy resins is determined using a rotational viscometer according to ASTM D2393 .[7][8]
Step-by-Step Methodology:
-
Sample Preparation: The resin is brought to the specified temperature (typically 25°C) in a temperature-controlled bath.
-
Instrument Setup: A rotational viscometer equipped with a spindle appropriate for the expected viscosity range is used.
-
Measurement: The spindle is immersed in the resin and rotated at a constant speed.
-
Data Acquisition: The torque required to rotate the spindle is measured and converted to a viscosity value in millipascal-seconds (mPa·s).
Caption: Workflow for Viscosity Measurement.
Glass Transition Temperature (Tg) Determination
Causality Behind Experimental Choice: The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of a cured epoxy resin. Above Tg, the material transitions from a rigid, glassy state to a softer, rubbery state, leading to a significant loss of mechanical properties.
Protocol: The glass transition temperature of the cured epoxy specimens is determined using Differential Scanning Calorimetry (DSC) in accordance with ASTM E1356 .[5][9][10][11]
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.
-
Thermal Scan: The sample is subjected to a controlled heating ramp (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The Tg is determined as the midpoint of the step change in the heat flow curve.
Caption: Workflow for Tg Determination by DSC.
Flexural Strength Testing
Causality Behind Experimental Choice: Flexural strength is a measure of a material's ability to resist bending forces. This is a critical property for structural applications where components may be subjected to bending loads.
Protocol: The flexural strength of the cured epoxy specimens is determined using a three-point bending test according to ASTM D790 .[12][13][14][15][16]
Step-by-Step Methodology:
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared from the cured epoxy material.
-
Test Setup: The specimen is placed on two supports in a universal testing machine.
-
Loading: A load is applied to the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain.
-
Data Analysis: The load and deflection are recorded, and the flexural strength is calculated from the maximum load sustained by the specimen.
Caption: Workflow for Flexural Strength Testing.
Thermal Stability Assessment
Causality Behind Experimental Choice: Thermal stability is a measure of a material's resistance to degradation at elevated temperatures. Thermogravimetric Analysis (TGA) provides quantitative data on the decomposition temperature and char yield, which are important indicators of a material's performance in high-temperature environments.
Protocol: The thermal stability of the cured epoxy specimens is evaluated using Thermogravimetric Analysis (TGA) following the principles of ASTM E1131 .[1][17][18][19][20]
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample of the cured epoxy is placed in a TGA sample pan.
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass.
-
Heating Program: The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins. The char yield is the percentage of the initial mass remaining at the end of the test.
Caption: Workflow for Thermal Stability Assessment by TGA.
Molecular Structure and its Impact on Performance
The distinct chemical structures of these trifunctional epoxy resins are the fundamental drivers of their differing properties.
Caption: Molecular Structures of the Compared Trifunctional Epoxy Resins.
-
This compound (THPMTGE): The central, rigid, and bulky triphenyl methane core restricts molecular mobility, which is expected to contribute to a high glass transition temperature and excellent mechanical stiffness in the cured state. The aromatic rings also enhance thermal stability.
-
Triglycidyl p-aminophenol (TGAP): This resin contains both glycidyl ether and glycidyl amine groups attached to an aromatic ring. The presence of the nitrogen atom can influence reactivity and the final network structure. The aromatic character contributes to high thermal stability.
-
Trimethylolpropane triglycidyl ether (TMPTGE): As an aliphatic trifunctional resin, TMPTGE lacks the rigid aromatic structures of THPMTGE and TGAP. This results in a more flexible polymer backbone, leading to a lower viscosity in the uncured state and potentially higher toughness and elongation in the cured state, but likely with a lower glass transition temperature and thermal stability compared to its aromatic counterparts.
Conclusion and Recommendations
The selection of a trifunctional epoxy resin should be guided by the specific performance requirements of the intended application.
-
This compound (THPMTGE) is a strong candidate for applications demanding high mechanical strength and stiffness, particularly at elevated temperatures. Its solid form at room temperature requires heated processing, which should be factored into manufacturing considerations.
-
Triglycidyl p-aminophenol (TGAP) is well-suited for high-temperature applications where a high glass transition temperature is paramount. Its liquid form offers easier handling than THPMTGE, although its viscosity is still considerable.
-
Trimethylolpropane triglycidyl ether (TMPTGE) is an excellent choice when low viscosity is a primary concern for processing. It can also serve as a reactive diluent to reduce the viscosity of higher-viscosity epoxy formulations. While its thermal and mechanical properties are generally lower than its aromatic counterparts, it can enhance the flexibility and toughness of the cured system.
Ultimately, the optimal choice will depend on a holistic evaluation of processing constraints and end-use performance criteria. It is always recommended to conduct specific testing with the chosen curing agent and under representative processing conditions to validate the performance of the selected resin system.
References
-
ASTM E1356-08(2014), Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014, . [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, . [Link]
-
ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017, . [Link]
-
ASTM E1356: Glass Transition Temperature by Differential Scanning Calorimetry (DSC) | Petrolube.com. [Link]
-
Shimadzu Scientific Instruments. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. [Link]
-
Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
-
Epoxyworks. What All Those Tests & Numbers Mean. [Link]
-
ANSI Webstore. ASTM E1356-25 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry. [Link]
-
Master Precision Mold Technology. ASTM D790 Flexural Test Bar: Complete Guide. [Link]
-
TestResources. ASTM D790 Flexural Test of Plastics & Composites. [Link]
-
Applus+ DatapointLabs. ASTM D790 Testing for Flexural Properties of Plastics. [Link]
-
Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
-
CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]
-
Scribd. Astm E1356-98 | PDF. [Link]
-
Intertek Inform. ASTM D 2393 : 1986 Test Method for Viscosity of Epoxy Resins and Rela. [Link]
-
ASTM E1131 - TGA Analysis Testing Services. [Link]
-
Materials Characterization Services. ASTM D2393. [Link]
-
Информпроект Групп. ASTM D2393-1986 Standard Test Method for Viscosity of Epoxy Resins and Related Components. [Link]
-
Intertek Inform. ASTM D 2393 : 1986 Test Method for Viscosity of Epoxy Resins and Rela. [Link]
-
ResearchGate. Glass transition temperature of the non-isother- mally cured TGAP/DDS... [Link]
-
DTIC. Effect of the Extent of Cure on the Modulus, Glass Transition, Water Absorption, and Density of an Amine-Cured Epoxy. [Link]
-
The Aquila Digital Community. Analysis of the Mechanical Properties of DGEBF/4,4'-DDS Thermoset Systems as a Function of Cure Rate. [Link]
-
PubChem. Triglycidyl-p-aminophenol. [Link]
-
ResearchGate. Ethylene glycol diglycidyl ether and trimethylol propane triglycidyl ether epoxy resins cured by melamine: a comparative study | Request PDF. [Link]
-
The Aquila Digital Community. Analysis of the Mechanical Properties of DGEBF/4,4'-DDS Thermoset Systems as a Function of Cure Rate. [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
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PMC. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. [Link]
-
PubMed. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation. [Link]
-
MDPI. Comparative Study on Toughening Effect of PTS and PTK in Various Epoxy Resins. [Link]
- Google Patents. CN101139327B - Preparation method of aminophenol triglycidyl compound.
-
4DDS INC. Products. [Link]
-
4DDS INC. 4,4' Diamino Diphenyl Sulfone (Dapsone-Tech) Technical Data Sheet Chemical Identity. [Link]
-
PMC. Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin. [Link]
-
Wikipedia. Trimethylolpropane triglycidyl ether. [Link]
-
Scientific Research Publishing. Investigating the Mechanical and Thermal Properties of PDMS-Toughened Epoxy Resins for Advanced Adhesive Solutions. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
-
ResearchGate. Chemical structure of polysulfone (PSF), diaminodiphenyl sulfone (DDS)... [Link]
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"long-term stability and aging studies of Triphenylolmethane triglycidyl ether based materials"
Executive Summary & Chemical Basis
Triphenylolmethane triglycidyl ether (TPM-TGE) , commercially recognized as Tactix® 742 , represents a benchmark in the class of trifunctional epoxy resins. Unlike the ubiquitous Diglycidyl Ether of Bisphenol A (DGEBA), TPM-TGE possesses a rigid, aromatic backbone with three reactive epoxide groups radiating from a central methane carbon.
This structural geometry dictates its aging profile:
-
High Crosslink Density: The trifunctional nature creates a tighter network, significantly inhibiting chain mobility.
-
Thermal Resilience: The aromatic density provides superior resistance to thermal degradation compared to aliphatic or bisphenol-based systems.
-
Hygrothermal Trade-off: While the high polarity increases potential moisture equilibrium sites, the rigid network limits the rate of diffusion and the extent of plasticization-induced Tg depression.
This guide evaluates TPM-TGE against two industry standards:
-
DGEBA (Bisphenol A): The standard general-purpose epoxy.
-
TGDDM (Tetra-functional): A high-performance aerospace standard (e.g., MY721).
Experimental Workflow: Accelerated Aging
To rigorously validate the stability of TPM-TGE, we employ a dual-stream accelerated aging protocol. This workflow isolates thermal-oxidative effects from hygrothermal plasticization.
Diagram 1: Accelerated Aging Workflow
Figure 1: Dual-stream accelerated aging workflow separating oxidative degradation from moisture-induced plasticization.
Study 1: Thermal-Oxidative Stability
Objective: Quantify resistance to oxidative chain scission and weight loss at elevated temperatures.
Protocol: Isothermal Aging
-
Specimen: 50mm x 10mm x 3mm rectangular bars.
-
Environment: Forced air convection oven at 200°C (Isothermal).
-
Duration: 1000 hours.
-
Measurement: Samples removed every 100 hours, cooled in a desiccator, and weighed (precision 0.0001g).
Mechanism of Failure
At 200°C, DGEBA systems undergo rapid thermo-oxidative degradation. The methylene bridges in the bisphenol structure are susceptible to radical attack, leading to chain scission and volatile byproduct release. TPM-TGE’s high aromatic content and crosslink density create a "cage effect," reducing the diffusion of oxygen into the bulk material and stabilizing the radical intermediates.
Comparative Data: Weight Loss & Tg Retention (1000 hrs @ 200°C)
| Property | TPM-TGE (Tactix 742) | TGDDM (Tetra-functional) | DGEBA (Standard) |
| Initial Dry Tg | 310°C | 260°C | 160°C |
| Weight Loss (%) | < 1.5% | 2.0% | > 15% (Degraded) |
| Tg Retention | 98% | 95% | N/A (Charred) |
| Surface Oxidation | Minimal yellowing | Moderate darkening | Black/Charred |
Scientist's Insight:
"While TGDDM performs well, TPM-TGE is superior in retaining its glass transition temperature. DGEBA is effectively unusable at 200°C for long durations. The key differentiator for TPM-TGE is the retention of modulus ; it does not suffer from the severe embrittlement (anti-plasticization) seen in lower-functionality resins during early-stage aging."
Study 2: Hygrothermal Aging (Moisture Resistance)
Objective: Determine the equilibrium water content and the "Wet Tg" knock-down factor.
Protocol: Hot/Wet Conditioning
-
Conditioning: Samples dried to constant weight.
-
Immersion: Deionized water bath at 85°C .
-
Monitoring: Gravimetric measurement at
intervals until saturation (equilibrium). -
Analysis: Dynamic Mechanical Analysis (DMA) performed on saturated samples.
Diffusion Mechanism
Water absorption in epoxies generally follows Fickian diffusion but can deviate due to Langmuir-type bonding at polar sites.
-
TPM-TGE: High concentration of hydroxyl groups (post-cure) creates strong hydrogen bonding sites, leading to relatively high water uptake by weight.
-
However: The rigid crosslinking prevents the network from swelling significantly. This results in a high equilibrium uptake but a surprisingly robust Wet Tg.
Comparative Data: Saturation & Wet Tg[1]
| Property | TPM-TGE | TGDDM | DGEBA |
| Max Water Uptake (wt%) | 4.5% | 5.0% | 2.5% |
| Dry Tg (Tan | 310°C | 260°C | 160°C |
| Wet Tg (Saturated) | 240°C | 190°C | 115°C |
| -70°C | -70°C | -45°C |
Critical Analysis: Although TPM-TGE absorbs more water than DGEBA (4.5% vs 2.5%) due to its polarity, its Wet Tg (240°C) remains vastly superior to even the Dry Tg of DGEBA. This makes it the only viable candidate for wet environments exceeding 150°C.
Diagram 2: Hygrothermal Property Retention
Figure 2: Mechanism of moisture-induced Tg depression. TPM-TGE maintains structural integrity despite higher water uptake.
Selection Guide: When to Use TPM-TGE
| Application Requirement | Recommended Material | Rationale |
| Service Temp < 120°C | DGEBA | Cost-effective, sufficient stability, lower brittleness. |
| Service Temp 150°C - 200°C | TGDDM | Industry standard for aerospace, good balance of processing/performance. |
| Service Temp > 200°C | TPM-TGE | Only option with Dry Tg > 300°C and Wet Tg > 200°C. |
| High Radiation/Oxidation | TPM-TGE | Aromatic density provides superior shielding against radical degradation. |
| Toughness Critical | DGEBA (Toughened) | TPM-TGE is brittle due to high crosslink density; requires toughening agents for impact applications. |
References
-
Huntsman Advanced Materials. (2022). Tactix® 742 Resin: Technical Data Sheet. Retrieved from [Link]
-
Gibhardt, D., et al. (2022). Hygrothermal Aging History of Amine-Epoxy Resins: Effects on Thermo-Mechanical Properties. Frontiers in Materials. Retrieved from [Link]
-
Colin, X., et al. (2017). Origin of epoxies embrittlement during oxidative ageing. ResearchGate. Retrieved from [Link]
-
Anurangi, J., et al. (2020). Enhanced thermo‐mechanical properties of carbon fiber reinforced thermoresistant polymer, a blend of di‐functional epoxy bisphenol A and a tri‐functional epoxy Tactix 742.[1] ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Peer-Reviewed Methods for Characterizing Triphenylolmethane Triglycidyl Ether Thermosets
Introduction to Triphenylolmethane Triglycidyl Ether (TPMGE) Thermosets
This compound (TPMGE) is a trifunctional epoxy resin that has garnered significant interest in the development of high-performance thermosetting polymers.[1][2] Its unique molecular structure, characterized by a central triphenylolmethane core with three reactive glycidyl ether groups, allows for the formation of highly crosslinked three-dimensional networks upon curing.[1] This high crosslink density imparts exceptional properties to the resulting thermosets, including excellent thermal stability, superior mechanical strength, and robust chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[2]
The performance of TPMGE-based thermosets is intrinsically linked to their network structure, which is in turn dictated by the curing conditions and the choice of curing agent. Therefore, a thorough characterization of these materials is paramount for researchers, scientists, and drug development professionals to understand structure-property relationships, ensure quality control, and predict long-term performance. This guide provides an in-depth comparison of peer-reviewed methods for characterizing TPMGE thermosets, complete with experimental protocols and supporting data.
Thermal Characterization: Unveiling Thermal Transitions and Stability
Thermal analysis techniques are fundamental in understanding the thermal behavior of TPMGE thermosets, providing critical information on their glass transition temperature (Tg), curing behavior, and thermal stability.[3]
Differential Scanning Calorimetry (DSC)
Scientific Rationale: Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing thermosets. It measures the difference in heat flow between a sample and a reference as a function of temperature.[4] For TPMGE thermosets, DSC is primarily used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[4] The Tg is a critical parameter as it defines the upper service temperature of the material. DSC can also be used to quantify the extent of cure by measuring the residual heat of reaction (exotherm) in a partially cured sample.[4][5]
Experimental Protocol: Determining Glass Transition Temperature (Tg) and Degree of Cure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured TPMGE thermoset into a standard aluminum DSC pan.
-
If analyzing a liquid resin or partially cured sample, ensure the sample is evenly distributed at the bottom of the pan.
-
Crimp the pan with an aluminum lid. For volatile-releasing systems, a pinhole in the lid is recommended to prevent pressure buildup, though for most epoxy systems, a standard sealed pan is sufficient.[6]
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the curing temperature (e.g., 250°C).[4][5] This step measures the initial Tg and any residual curing exotherm.
-
Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This creates a consistent thermal history.
-
Second Heat: Ramp the temperature again at the same heating rate (10°C/min) to a temperature above the Tg. The Tg is determined from this second heating scan, which provides a more accurate value for the fully cured material.[5]
-
-
Data Analysis:
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[8]
-
The degree of cure can be calculated by comparing the residual heat of reaction in the first heating scan to the total heat of reaction of an uncured sample.
-
Expected Results for TPMGE Thermosets:
TPMGE thermosets, particularly when cured with anhydrides, exhibit high glass transition temperatures, typically ranging from 167°C to 196°C, reflecting their highly crosslinked nature.[2][9]
Workflow for DSC Analysis:
Caption: Workflow for DSC analysis of TPMGE thermosets.
Thermogravimetric Analysis (TGA)
Scientific Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] For TPMGE thermosets, TGA is essential for evaluating thermal stability and decomposition kinetics.[10] It provides information on the onset temperature of decomposition, the rate of mass loss, and the amount of residual char at high temperatures. This data is crucial for determining the material's performance limits in high-temperature environments.
Experimental Protocol: Assessing Thermal Stability
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the cured TPMGE thermoset into a TGA crucible (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Select the desired atmosphere:
-
Inert: Nitrogen or argon, to study the intrinsic thermal stability of the polymer backbone.
-
Oxidative: Air or oxygen, to evaluate stability in real-world conditions where oxidation can occur.
-
-
Set the gas flow rate, typically 20-50 mL/min.[7]
-
-
Thermal Program:
-
Data Analysis:
-
The TGA curve plots percent weight loss versus temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).
-
The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG curve).
-
The char yield is the percentage of material remaining at the end of the experiment.
-
Expected Results for TPMGE Thermosets:
TPMGE-based thermosets demonstrate excellent thermal stability, with decomposition temperatures typically above 340°C in an inert atmosphere.[9] The high char yield is indicative of the aromatic nature of the polymer backbone.
Workflow for TGA Analysis:
Caption: Workflow for TGA analysis of TPMGE thermosets.
Spectroscopic Analysis: Monitoring the Curing Reaction
Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) Spectroscopy, are invaluable for monitoring the chemical changes that occur during the curing of TPMGE resins.
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations.[12] This technique can identify specific functional groups within a molecule. For TPMGE thermosets, FTIR is used to monitor the curing reaction by tracking the disappearance of the characteristic absorbance band of the epoxy group (oxirane ring) and the appearance of hydroxyl groups formed during the ring-opening reaction.[12][13] This allows for the determination of the reaction kinetics and the extent of cure.
Experimental Protocol: In-situ Monitoring of Curing Kinetics
-
Sample Preparation:
-
For in-situ monitoring, a small amount of the uncured TPMGE resin and curing agent mixture is placed directly onto an Attenuated Total Reflectance (ATR) crystal.
-
Alternatively, a thin film of the mixture can be cast between two potassium bromide (KBr) plates.
-
-
Instrument Setup:
-
Place the ATR accessory or the KBr plates in the FTIR spectrometer.
-
If monitoring the reaction at elevated temperatures, use a heated ATR stage or a heated cell.
-
-
Data Acquisition:
-
Record an initial spectrum of the uncured mixture at time zero.
-
Begin the curing process (e.g., by heating the sample).
-
Collect spectra at regular time intervals throughout the curing process.
-
Typically, spectra are collected with a resolution of 4 cm-1 and an accumulation of 16-32 scans.[8]
-
-
Data Analysis:
-
Identify the characteristic absorbance peak of the epoxy group (around 915 cm-1).
-
To account for variations in sample thickness, normalize the intensity of the epoxy peak to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings).
-
The degree of conversion of the epoxy groups can be calculated by monitoring the decrease in the normalized peak area over time.
-
Workflow for FTIR Analysis of Curing:
Caption: Workflow for FTIR analysis of TPMGE thermoset curing.
Mechanical Characterization: Assessing Performance Under Load
The mechanical properties of TPMGE thermosets are critical for their structural applications. Dynamic Mechanical Analysis (DMA) and tensile testing are the primary methods used to evaluate their performance under mechanical stress.
Dynamic Mechanical Analysis (DMA)
Scientific Rationale: Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of polymers.[14] A small, oscillating stress is applied to a sample, and the resulting strain is measured. DMA provides information on the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response (energy dissipation).[14] The ratio of the loss modulus to the storage modulus is the tan delta, which is a measure of damping. For TPMGE thermosets, DMA is used to determine the glass transition temperature (often taken as the peak of the tan delta curve), the modulus in the glassy and rubbery regions, and to identify secondary relaxations.
Experimental Protocol: Thermomechanical Property Evaluation
-
Sample Preparation:
-
Prepare rectangular specimens of the cured TPMGE thermoset with precise dimensions (e.g., 30 mm x 7 mm x 0.8 mm).[8]
-
Ensure the samples are free of voids and have parallel surfaces.
-
-
Instrument Setup:
-
Select an appropriate measurement mode, such as three-point bending or single cantilever, depending on the sample stiffness.
-
Mount the sample in the DMA fixture.
-
-
Test Parameters:
-
Set the oscillation frequency, typically 1 Hz.[8]
-
Set the strain amplitude, which should be within the linear viscoelastic region of the material (a strain sweep can be performed to determine this).
-
Set the temperature program: a ramp from a sub-ambient temperature (e.g., -50°C) to a temperature well above the Tg (e.g., 250°C) at a heating rate of 3-5°C/min.[8]
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The Tg can be determined from the peak of the tan delta curve or the peak of the loss modulus curve.
-
The storage modulus in the glassy region (e.g., at 25°C) provides a measure of the material's stiffness at room temperature.
-
Expected Results for TPMGE Thermosets:
TPMGE thermosets exhibit high storage moduli in the glassy region, typically in the range of 3-3.5 GPa, indicating their high stiffness.[2][9] The tan delta peak is sharp, corresponding to the glass transition temperatures measured by DSC.
Workflow for DMA Analysis:
Caption: Workflow for DMA analysis of TPMGE thermosets.
Tensile Testing
Scientific Rationale: Tensile testing is a fundamental mechanical test that provides information on the strength, stiffness, and ductility of a material under uniaxial tensile load. The standard test method for plastics, including epoxy thermosets, is ASTM D638. This test is used to determine key properties such as Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility).
Experimental Protocol: Following ASTM D638
-
Sample Preparation:
-
Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.
-
The specimens can be prepared by machining from a cured plaque or by direct molding.
-
Ensure the specimens are free from defects and have a smooth surface finish.
-
-
Instrument Setup:
-
Use a universal testing machine equipped with grips suitable for holding the dumbbell specimens.
-
An extensometer is required for accurate strain measurement, particularly for determining Young's modulus.
-
-
Test Procedure:
-
Measure the width and thickness of the gauge section of the specimen.
-
Mount the specimen in the grips of the testing machine.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed as specified in ASTM D638 until the specimen fractures.
-
-
Data Analysis:
-
Record the load and displacement data.
-
Calculate the stress (load per unit area) and strain (change in length per unit length).
-
Plot the stress-strain curve.
-
From the curve, determine:
-
Young's Modulus: The slope of the initial linear portion of the curve.
-
Tensile Strength: The maximum stress reached during the test.
-
Elongation at Break: The strain at which the specimen fractures.
-
-
Expected Results for TPMGE Thermosets:
TPMGE-based thermosets exhibit high Young's moduli, typically in the range of 1.25-1.4 GPa, and high tensile strengths, ranging from 35 to 69 MPa.[2][9] Their elongation at break is typically in the range of 3-8%, which is characteristic of rigid thermosetting materials.
Comparative Data Summary
The following table summarizes the typical properties of TPMGE thermosets compared to a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy thermoset.
| Property | TPMGE Thermoset | Standard DGEBA Thermoset | Test Method |
| Glass Transition Temperature (Tg) | 167 - 196 °C[2][9] | 120 - 180 °C | DSC / DMA |
| Onset of Decomposition (Td5%) | > 340 °C[9] | 300 - 350 °C | TGA (N2) |
| Storage Modulus (E' at 25°C) | 3.0 - 3.5 GPa[2][9] | 2.5 - 3.0 GPa | DMA |
| Young's Modulus | 1.25 - 1.4 GPa[2] | 2.4 - 3.1 GPa | Tensile Test |
| Tensile Strength | 35 - 69 MPa[2] | 40 - 90 MPa | Tensile Test |
| Elongation at Break | 3 - 8% | 3 - 6% | Tensile Test |
Note: The properties of epoxy thermosets are highly dependent on the specific curing agent, cure cycle, and any additives or fillers used. The values presented here are for representative systems and should be considered as a general guide.
Conclusion
The comprehensive characterization of this compound thermosets requires a multi-faceted approach employing a suite of analytical techniques. DSC and TGA are indispensable for understanding the thermal behavior, while FTIR provides crucial insights into the curing kinetics. DMA and tensile testing are essential for evaluating the mechanical performance that underpins their use in structural applications. By systematically applying these peer-reviewed methods, researchers can gain a deep understanding of the structure-property relationships in TPMGE thermosets, enabling the development of advanced materials with tailored properties for a wide range of high-performance applications. This guide serves as a foundational resource, providing both the scientific rationale and practical protocols to empower researchers in their exploration of these promising materials.
References
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ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014.
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Musto, P., & Ragosta, G. (2020). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Materials, 7, 303. [Link]
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Whittaker, M. B. (2019). Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies. White Rose eTheses Online. [Link]
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Prime, R. B. (2014). Thermoset Characterization Part 1: Introduction to DSC. Polymer Innovation Blog. [Link]
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Tanks, J., Arao, Y., & Kubouchi, M. (2019). Network-level analysis of damage in amine-crosslinked diglycidyl ether resins degraded by acid. Journal of Polymer Science Part B: Polymer Physics, 57(8), 488-497. [Link]
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Santiago, D., et al. (2020). Bio-Based Epoxy Shape-Memory Thermosets from Triglycidyl Phloroglucinol. Polymers, 12(3), 536. [Link]
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Mettler Toledo. (2010). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. UserCom 33. [Link]
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Odegard, G. M., et al. (2014). Comparing the Mechanical Response of Di-, Tri-, and Tetra-functional Resin Epoxies with Reactive Molecular Dynamics. Journal of Polymer Science Part B: Polymer Physics, 52(12), 813-822. [Link]
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Bilyeu, B., Brostow, W., & Menard, K. P. (2000). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. Journal of Materials Education, 22(4-6), 107-129. [Link]
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Whittaker, M. B., et al. (2020). Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy. Macromolecules, 53(15), 6359-6370. [Link]
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ResearchGate. TGA thermograms and their respective first derivatives of the cured epoxy‐amine thermosetting systems in N2. [Link]
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MDPI. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers, 15(18), 3794. [Link]
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MDPI. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(8), 1182. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
